ethyl (3-formyl-1H-indol-2-yl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-formyl-1H-indol-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)7-12-10(8-15)9-5-3-4-6-11(9)14-12/h3-6,8,14H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHRFJTDQOOXWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=CC=CC=C2N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl (3-formyl-1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate, a valuable heterocyclic building block in medicinal chemistry and materials science. The document details the prevalent synthetic strategies, including the preparation of the requisite precursor, ethyl (1H-indol-2-yl)acetate, and its subsequent conversion to the target molecule via Vilsmeier-Haack formylation. This guide offers detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to facilitate practical application in a research and development setting.
Part I: Synthesis of the Precursor, Ethyl (1H-indol-2-yl)acetate
The synthesis of the target molecule begins with the preparation of the starting material, ethyl (1H-indol-2-yl)acetate. Two primary routes are presented: a classical multi-step approach and a modern, direct C-H activation method.
Method A: Japp-Klingemann Reaction and Fischer Indole Synthesis (Classical Route)
This established two-step pathway involves the formation of a hydrazone intermediate via the Japp-Klingemann reaction, which is then cyclized under acidic conditions to form the indole ring system in a Fischer indole synthesis.[1]
The general workflow involves reacting a β-keto-ester with an aryl diazonium salt to form the corresponding hydrazone. This intermediate is then subjected to acid catalysis, which induces a[2][2]-sigmatropic rearrangement and subsequent cyclization, ultimately yielding the indole-2-carboxylate structure.[1][3]
Caption: Logical workflow for the classical synthesis of indole-2-esters.
Method B: Palladium-Catalyzed Regioselective C-H Activation (Modern Route)
A more contemporary and efficient one-step method involves the direct C2-alkylation of the indole ring using palladium catalysis. This approach offers high regioselectivity and functional group tolerance with readily available starting materials.[4]
-
A reaction vial is charged with Pd(PhCN)₂Cl₂ (0.171 mmol), the indole substrate (1.71 mmol), norbornene (3.41 mmol), and NaHCO₃ (6.84 mmol).
-
The vial is sealed with a rubber stopper and evacuated and backfilled with argon three times.
-
Ethyl acrylate (3.41 mmol) and anhydrous DMF (10 mL) are added via syringe.
-
The reaction mixture is stirred vigorously in an oil bath preheated to 70°C for the appropriate time.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is washed with brine, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired ethyl 2-(1H-indol-2-yl)acetate.
| Reagent/Parameter | Molar Ratio (vs. Indole) | Typical Quantity | Purpose |
| Indole | 1.0 | 1.71 mmol | Starting Material |
| Ethyl Acrylate | 2.0 | 3.41 mmol | Alkylating Agent |
| Pd(PhCN)₂Cl₂ | 0.1 | 0.171 mmol | Catalyst |
| Norbornene | 2.0 | 3.41 mmol | Transient Directing Group |
| NaHCO₃ | 4.0 | 6.84 mmol | Base |
| DMF | - | 10 mL | Solvent |
| Temperature | - | 70°C | Reaction Condition |
| Time | - | Varies | Reaction Condition |
Part II: Core Synthesis of this compound
The most common and efficient method for introducing a formyl group at the C3 position of an electron-rich indole ring is the Vilsmeier-Haack reaction.[5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[4][5]
Reaction Mechanism: Vilsmeier-Haack Formylation
The reaction proceeds via two main stages. First, phosphorus oxychloride activates DMF to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent. In the second stage, the electron-rich C3 position of the indole ring attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the final aldehyde product.
Caption: Mechanism of the Vilsmeier-Haack formylation of an indole substrate.
Experimental Protocol
The following protocol is adapted from the synthesis of the analogous ethyl 3-formyl-1H-indole-2-carboxylate.[5]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF) (16 g, 0.22 mol). Cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (5 mL, 0.055 mol) dropwise to the cooled DMF with stirring.
-
Substrate Addition: Dissolve ethyl (1H-indol-2-yl)acetate (assumed equivalent to compound 1a, 9.45 g, 0.050 mol) in 20 mL of DMF. Add this solution dropwise to the prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., aqueous NaOH or NaHCO₃) until a precipitate forms.
-
Isolation: Collect the precipitate by filtration and wash it thoroughly with water.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Data Presentation: Synthesis and Characterization
The following table summarizes the quantitative and characterization data for the product, based on the reported synthesis of the closely related ethyl 3-formyl-1H-indole-2-carboxylate.[5]
| Parameter | Value |
| Reactants | |
| Ethyl (1H-indol-2-yl)acetate (assumed) | 9.45 g (0.050 mol) |
| N,N-Dimethylformamide (DMF) | 16 g (0.22 mol) |
| Phosphorus Oxychloride (POCl₃) | 5 mL (0.055 mol) |
| Product Characterization | |
| Molecular Formula | C₁₃H₁₃NO₃[6] |
| Molecular Weight | 231.25 g/mol [6] |
| Melting Point | 186 °C (from ethanol)[5] |
| Spectroscopic Data | |
| IR (KBr, cm⁻¹) | 1723 (C=O, ester), 1635 (C=O, aldehyde), 1576, 1533[5] |
| ¹H NMR (DMSO-d₆, δ ppm) | 1.32 (t, 3H, J=7.1 Hz, CH₃), 4.35 (q, 2H, J=7.1 Hz, CH₂), 7.25-7.35 (m, 2H, Ar-H), 7.58 (d, 1H, J=8.3 Hz, Ar-H), 8.20 (d, 1H, J=8.3 Hz, Ar-H), 10.30 (s, 1H, CHO), 12.80 (s, 1H, NH)[5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | 14.0, 61.5, 112.8, 114.1, 121.2, 122.5, 124.0, 126.1, 134.5, 137.9, 160.8, 185.0[5] |
| MS (EI, m/z) | 217 (M⁺)[5] |
| HRMS (Calculated for C₁₂H₁₁NO₃) | 217.0739[5] |
| HRMS (Found) | 217.0744[5] |
Note: Spectroscopic data is for ethyl 3-formyl-1H-indole-2-carboxylate, which is structurally very similar to the target compound and serves as a reliable reference.[5] The CAS Number for this compound is 129410-12-4.[6]
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
molecular weight of ethyl (3-formyl-1H-indol-2-yl)acetate
An In-depth Technical Guide on Ethyl (3-formyl-1H-indol-2-yl)acetate
Introduction
This compound is an indole derivative of significant interest in synthetic organic chemistry and drug discovery. The indole scaffold is a prevalent structural motif in numerous biologically active natural products and pharmaceutical agents. The presence of a formyl group at the C3 position and an acetate group at the C2 position makes this compound a versatile intermediate for the synthesis of more complex heterocyclic systems and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its role as a precursor in the development of bioactive molecules.
Data Presentation
The key quantitative data for this compound are summarized in the table below for easy reference.
| Property | Value | Citation |
| Molecular Weight | 231.25 g/mol | [1] |
| Molecular Formula | C13H13NO3 | [1] |
| CAS Number | 129410-12-4 | [1] |
| Hazard | Irritant | [1] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including indoles. The synthesis of this compound can be achieved by the formylation of the corresponding ethyl 1H-indole-2-acetate.
Materials:
-
Ethyl 1H-indole-2-acetate
-
Phosphorus oxychloride (POCl3)
-
N,N-Dimethylformamide (DMF)
-
Appropriate solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Water
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic chloromethylenemorpholinium chloride (Vilsmeier reagent).
-
Formylation Reaction: Dissolve the starting material, ethyl 1H-indole-2-acetate, in a suitable dry solvent such as dichloromethane. To this solution, add the freshly prepared Vilsmeier reagent dropwise at a low temperature (typically 0-5 °C). The reaction mixture is then stirred at room temperature for a specified period, during which the formylation at the electron-rich 3-position of the indole ring occurs. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
Work-up and Isolation: Upon completion of the reaction, the mixture is carefully poured into ice water to quench the reaction. The resulting solution is then neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction and Purification: The aqueous layer is extracted multiple times with a suitable organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Final Product: The crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.[3]
Visualizations
Caption: Vilsmeier-Haack synthesis of the target compound.
Caption: Pathway from indole intermediate to bioactive compounds.
Biological Significance and Applications
Indole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. 1H-indole-3-carboxaldehyde and its derivatives serve as crucial intermediates in the synthesis of biologically active compounds and indole alkaloids.[4] this compound, as a functionalized indole, is a valuable precursor for creating diverse molecular architectures.
The strategic placement of the formyl and acetate groups allows for a variety of chemical transformations. For instance, the formyl group can readily undergo condensation reactions, while the ester can be hydrolyzed or otherwise modified. Research has shown that similar structures, such as ethyl 3-formyl-1H-indole-2-carboxylate, are used in the preparation of aplysinopsin and β-carboline thiohydantoin analogues, which are classes of compounds with known biological activities.[5] Furthermore, indole-based compounds are actively investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[3][6] The synthesis of various substituted indoles is a key area of research in the development of new therapeutic agents.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. scribd.com [scribd.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Solubility of Ethyl (3-formyl-1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for ethyl (3-formyl-1H-indol-2-yl)acetate, detailed experimental protocols for its determination, and insights into its potential biological relevance. Given the limited specific quantitative solubility data for this exact compound in publicly available literature, this guide also provides general solubility characteristics of structurally similar indole derivatives to inform formulation and experimental design.
Introduction to this compound
This compound is a member of the indole family, a class of heterocyclic aromatic compounds that are scaffolds in numerous biologically active molecules and pharmaceuticals. The presence of the formyl and ethyl acetate moieties suggests a compound with potential for diverse chemical reactions and biological interactions. Understanding its solubility is a critical first step in any research or development endeavor, as it directly impacts bioavailability, formulation, and the design of in vitro and in vivo studies.
Qualitative Solubility Profile of Indole Derivatives
-
Polarity and Solubility: The indole ring system itself is largely nonpolar, but the presence of the N-H group allows for hydrogen bonding. The formyl group (an aldehyde) and the ethyl acetate group (an ester) introduce polarity and potential for hydrogen bond acceptance.
-
Aqueous Solubility: Generally, indole derivatives exhibit low solubility in water. The hydrophobic surface area of the bicyclic ring system tends to dominate, unless multiple polar functional groups are present.
-
Organic Solvent Solubility: Indole derivatives are typically soluble in a range of organic solvents. Based on the structure of this compound, good solubility can be expected in solvents such as:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Acetone
-
Methanol and Ethanol (though potentially less so than in the aprotic solvents listed above)
-
A summary of expected qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | Low | The nonpolar indole core likely dominates over the polar formyl and ester groups, leading to poor solvation by water. |
| Polar Aprotic | High | Solvents like DMSO and DMF are excellent at dissolving a wide range of organic molecules, including those with both polar and nonpolar regions. |
| Chlorinated | High | Dichloromethane is a good solvent for many organic compounds of moderate polarity. |
| Esters | Moderate to High | Ethyl acetate should be a suitable solvent due to the principle of "like dissolves like," given the presence of the ethyl acetate moiety in the target molecule. |
| Ketones | Moderate to High | Acetone is a versatile polar aprotic solvent capable of dissolving many organic compounds. |
| Alcohols | Moderate | Methanol and ethanol are polar protic solvents. While they can interact with the polar groups, the nonpolar indole ring may limit overall solubility compared to aprotic solvents. |
| Nonpolar | Low | Solvents like hexane or toluene are unlikely to be effective due to the presence of the polar formyl and ethyl acetate groups. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method. This protocol provides a reliable and reproducible means of ascertaining the saturation solubility of a compound in a given solvent.[1][2]
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable quantitative analytical technique.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure that a saturated solution is formed in equilibrium with the solid phase.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator within an incubator set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the dissolved compound has reached a plateau.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.
-
To separate the saturated solution from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess solid.
-
Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., 0.22 µm) into a clean vial. Care must be taken to avoid disturbing the solid at the bottom. Adsorption of the compound to the filter should be evaluated.
-
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Dilute the saturated filtrate or supernatant with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.
-
Back-calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
-
-
Data Reporting:
-
The solubility should be reported in units such as mg/mL or µg/mL.
-
The temperature and the specific solvent (including pH for aqueous buffers) must be clearly stated.
-
The following diagram illustrates the workflow for this experimental protocol.
Caption: Experimental Workflow for Solubility Determination.
Biological Context and Signaling Pathways
Indole derivatives are known to interact with a multitude of biological targets and signaling pathways.[3][4] While the specific targets of this compound are not well-documented, compounds with the indole-2-carboxamide core, which is structurally related, have been shown to act as allosteric modulators of the cannabinoid CB1 receptor and can influence pathways such as the Rho GTPase and MAPK signaling cascades.[5][6] These pathways are crucial in regulating cell proliferation, differentiation, and apoptosis.
The diagram below provides a simplified representation of a generic kinase signaling pathway that can be modulated by indole-based inhibitors, a common mechanism of action for this class of compounds.
Caption: Representative MAPK Signaling Pathway.
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound. While specific quantitative data is currently lacking in the literature, the provided qualitative predictions and the detailed experimental protocol for the shake-flask method offer a solid foundation for researchers. The exploration of related indole derivatives' biological activities suggests that this compound may have interesting pharmacological properties, warranting further investigation into its solubility and mechanism of action. Accurate solubility data is paramount for the successful progression of this compound in any research and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Semantic Scholar [semanticscholar.org]
- 5. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for ethyl (3-formyl-1H-indol-2-yl)acetate. Due to the limited availability of direct stability data for this specific compound, this guide synthesizes information from structurally related molecules, including indole-3-carboxaldehyde and various ethyl indole acetates, to infer its stability profile and provide best-practice recommendations for its handling and storage.
Chemical Properties and Inferred Stability
This compound is a multifunctionalized indole derivative with the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol . Its structure incorporates an indole ring, an aldehyde group at the 3-position, and an ethyl acetate group at the 2-position. The stability of this compound is influenced by the chemical reactivity of these functional groups.
The indole nucleus is susceptible to oxidation, particularly in the presence of light and air. The aldehyde functional group is prone to oxidation to a carboxylic acid and can also participate in polymerization or condensation reactions. The ethyl ester moiety is susceptible to hydrolysis under both acidic and basic conditions.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source |
| CAS Number | 129410-12-4 | Inferred from supplier data |
| Molecular Formula | C₁₃H₁₃NO₃ | Inferred from supplier data |
| Molecular Weight | 231.25 | Inferred from supplier data |
| Appearance | Likely a solid | Inferred from related compounds |
| Hazard | Irritant | Inferred from supplier data |
Recommended Storage Conditions
Based on the stability profiles of related indole derivatives, the following storage conditions are recommended to ensure the long-term integrity of this compound.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale |
| Temperature | -20°C for long-term storage. [1][2][3] For routine short-term use, storage at 2-8°C is acceptable. | Lower temperatures minimize the rates of potential degradation reactions. Indole-3-carboxaldehyde shows good stability at -20°C for at least two years.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). [2] | To prevent oxidation of the indole ring and the aldehyde group. |
| Light | Protect from light . Store in an amber vial or a light-blocking container. | Indole derivatives can be light-sensitive and may degrade upon exposure to UV or visible light. |
| Moisture | Store in a dry environment . Use of a desiccator is recommended. | To prevent hydrolysis of the ethyl ester and potential moisture-mediated degradation of the aldehyde. |
| Form | Store as a solid . | Solutions, especially in protic or aqueous solvents, are likely to be less stable. Aqueous solutions of related compounds are not recommended for storage for more than a day.[2] |
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways. The primary routes of degradation are likely to be oxidation and hydrolysis.
Caption: Potential degradation pathways of this compound.
Oxidation
The aldehyde group at the 3-position is susceptible to oxidation to a carboxylic acid, which is a common degradation pathway for indole-3-carboxaldehydes.[4] This would result in the formation of ethyl (3-carboxy-1H-indol-2-yl)acetate. The indole ring itself can also undergo oxidative degradation.
Hydrolysis
The ethyl ester at the 2-position is prone to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding carboxylic acid, (3-formyl-1H-indol-2-yl)acetic acid, and ethanol.[5][6]
Experimental Protocols for Stability Testing
To obtain quantitative stability data for this compound, a formal stability study is recommended. The following is a general protocol that can be adapted for this purpose.
Forced Degradation Study
A forced degradation study can be performed to identify potential degradation products and pathways.
Caption: Workflow for a forced degradation study.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic: Add an equal volume of 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).
-
Basic: Add an equal volume of 0.1 M NaOH and incubate at a controlled temperature.
-
Oxidative: Add an equal volume of 3% hydrogen peroxide and incubate at a controlled temperature.
-
Thermal: Incubate a solution at an elevated temperature (e.g., 60°C).
-
Photolytic: Expose a solution to UV light.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection to monitor the disappearance of the parent peak and the appearance of degradation products.
-
Peak Identification: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass of the degradation products to aid in structure elucidation.
Long-Term Stability Study
A long-term stability study should be conducted under the recommended storage conditions to establish a re-test date or shelf life.
Methodology:
-
Storage: Store aliquots of the solid compound under the recommended long-term (-20°C) and accelerated (e.g., 25°C/60% RH) conditions.
-
Time Points: Analyze the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 24 months).
-
Analysis: Use a validated stability-indicating HPLC method to determine the purity of the compound at each time point.
Table 3: Example Data from a Hypothetical Long-Term Stability Study
| Time (Months) | Purity at -20°C (%) | Purity at 25°C/60% RH (%) |
| 0 | 99.8 | 99.8 |
| 3 | 99.7 | 98.5 |
| 6 | 99.8 | 97.1 |
| 12 | 99.6 | 94.3 |
| 24 | 99.5 | 88.7 |
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
Ethyl (3-formyl-1H-indol-2-yl)acetate: A Technical Review for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of ethyl (3-formyl-1H-indol-2-yl)acetate, a heterocyclic compound with potential applications in medicinal chemistry. This guide covers its chemical properties, a proposed synthesis pathway, and contextualizes its relevance within the broader landscape of indole derivatives.
Core Compound Properties
This compound is a disubstituted indole derivative. The indole scaffold is a prominent feature in numerous biologically active compounds and pharmaceuticals.[1][2] The presence of a formyl group at the C3 position and an ethyl acetate substituent at the C2 position offers multiple sites for chemical modification, making it an attractive starting material for the synthesis of more complex molecules.[3]
| Property | Value | Reference |
| CAS Number | 129410-12-4 | [4][5][6][7][8] |
| Molecular Formula | C13H13NO3 | [4][6] |
| Molecular Weight | 231.25 g/mol | [4][6] |
| Physical Hazard | Irritant | [4] |
Synthesis and Reaction Pathways
Proposed Synthetic Workflow
The synthesis commences with the commercially available ethyl 2-(1H-indol-2-yl)acetate. This precursor undergoes a Vilsmeier-Haack reaction, which introduces a formyl group at the electron-rich C3 position of the indole ring. This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl3) or oxalyl chloride.[9][10]
Caption: Proposed synthesis of this compound.
Experimental Protocol (Adapted from the synthesis of the methyl analog)
The following protocol is adapted from the synthesis of methyl 2-(3-formyl-1H-indol-2-yl)acetate and is expected to yield the target ethyl ester with minor modifications.[9]
Materials:
-
Ethyl 2-(1H-indol-2-yl)acetate
-
N,N-Dimethylformamide (DMF) or N-formylmorpholine
-
Phosphoryl chloride (POCl3) or Oxalyl chloride
-
Acetonitrile or Dichloromethane (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylformamide (or N-formylmorpholine) in anhydrous dichloromethane or acetonitrile at 0 °C (ice bath). To this solution, add phosphoryl chloride (or oxalyl chloride) dropwise with vigorous stirring. The mixture is typically stirred for 30-60 minutes at 0 °C to allow for the formation of the Vilsmeier reagent (chloromethylenemorpholinium chloride if N-formylmorpholine is used).[9]
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add a solution of ethyl 2-(1H-indol-2-yl)acetate in the same anhydrous solvent at room temperature. The reaction mixture is then stirred for a period of 30 minutes to several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude residue is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Spectroscopic Data
Detailed, published spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not extensively available in the reviewed literature. However, based on the structure and data from analogous compounds, the following characteristic signals can be anticipated:
Anticipated ¹H NMR Signals:
-
A singlet for the aldehydic proton (CHO) in the region of 9-10 ppm.
-
A broad singlet for the indole NH proton, typically downfield (>10 ppm).
-
Aromatic protons of the indole ring between 7-8 ppm.
-
A singlet for the methylene protons (CH₂) of the acetate group.
-
A quartet and a triplet for the ethyl ester group (OCH₂CH₃).
Anticipated IR Spectroscopy Bands:
-
A sharp carbonyl stretch for the aldehyde (C=O) around 1650-1690 cm⁻¹.
-
A carbonyl stretch for the ester (C=O) around 1730-1750 cm⁻¹.
-
An N-H stretch for the indole amine around 3200-3400 cm⁻¹.
Biological and Pharmacological Context
While no specific biological activities have been reported for this compound itself in the surveyed literature, the indole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.[1]
The formyl group at the C3 position is a versatile chemical handle. It can readily undergo condensation reactions with amines and hydrazines to form Schiff bases and hydrazones, respectively. These derivatives are often explored for their potential biological activities. For instance, related ethyl 3-formyl-1H-indole-2-carboxylates have been used as precursors for compounds with antimicrobial, tranquilizing, and anticonvulsant activities.[11]
Caption: Potential derivatization and screening workflow for the title compound.
Conclusion
This compound represents a valuable, albeit under-characterized, building block in the synthesis of novel indole-based compounds. Its synthesis is feasible through established formylation reactions. The true potential of this molecule lies in its utility as a scaffold for generating diverse chemical libraries for screening against various therapeutic targets. Further research into its synthesis, characterization, and the biological evaluation of its derivatives is warranted to fully explore its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 129410-12-4|Ethyl 2-(3-formyl-1H-indol-2-yl)acetate|BLD Pharm [bldpharm.com]
- 6. This compound Price at Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. atlantic-chemicals.com [atlantic-chemicals.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ethyl (3-formyl-1H-indol-2-yl)acetate in Organic Synthesis
Introduction
Ethyl (3-formyl-1H-indol-2-yl)acetate is a highly versatile bifunctional reagent in organic synthesis. Its structure incorporates several key reactive sites: a reactive aldehyde (formyl group) at the C3 position of the indole ring, an ester moiety, and an active C2-acetate side chain. This unique combination allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex heterocyclic systems, including β-carbolines and other pharmacologically relevant scaffolds. These notes provide an overview of its key applications and detailed protocols for its use in various synthetic transformations.
Synthesis of this compound
The title compound is typically prepared via a Vilsmeier-Haack formylation of the corresponding ethyl (1H-indol-2-yl)acetate. This reaction introduces the formyl group at the electron-rich C3 position of the indole nucleus.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is adapted from the synthesis of the analogous methyl ester.[1]
-
Reagent Preparation : Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) or oxalyl chloride to N,N-dimethylformamide (DMF) at 0 °C in an inert atmosphere.
-
Reaction Setup : Dissolve ethyl (1H-indol-2-yl)acetate in a suitable anhydrous solvent, such as acetonitrile or CH₂Cl₂, and cool the solution to 0 °C.
-
Addition : Slowly add the pre-formed Vilsmeier reagent to the solution of the indole acetate.
-
Reaction : Allow the mixture to warm to room temperature and stir for a period of 30 minutes to 2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup : Quench the reaction by carefully pouring the mixture into a cold aqueous solution of sodium bicarbonate or sodium hydroxide.
-
Extraction : Extract the aqueous mixture with an organic solvent like ethyl acetate.
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield this compound as a solid.
References
Synthesis of Aplysinopsin Analogues from Ethyl (3-formyl-1H-indol-2-yl)acetate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of aplysinopsin analogues, a class of marine-derived indole alkaloids with significant therapeutic potential. The synthesis originates from the versatile starting material, ethyl (3-formyl-1H-indol-2-yl)acetate. Aplysinopsin and its derivatives have garnered considerable interest in the field of drug discovery due to their diverse biological activities, including potent anticancer and monoamine oxidase (MAO) inhibitory effects.[1]
This guide offers a comprehensive resource for researchers aiming to synthesize and evaluate novel aplysinopsin analogues for various therapeutic applications.
Synthetic Approach: Knoevenagel Condensation
A primary and efficient method for the synthesis of aplysinopsin analogues from this compound involves a Knoevenagel condensation. This reaction is typically carried out with an active methylene compound, such as a thiohydantoin derivative, in the presence of a base or an acid catalyst. The general synthetic workflow is depicted below.
Caption: General workflow for the synthesis of aplysinopsin analogues.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of aplysinopsin-thiohydantoin analogues.[1]
General Procedure for the Synthesis of Aplysinopsin-Thiohydantoin Analogues
This protocol describes the condensation of this compound with a 2-thiohydantoin derivative.
Materials:
-
This compound
-
Substituted 2-thiohydantoin
-
Glacial Acetic Acid
-
Anhydrous Sodium Acetate
-
Ethanol
Procedure:
-
A mixture of this compound (1 mmol), the appropriate 2-thiohydantoin derivative (1 mmol), and anhydrous sodium acetate (1.2 mmol) in glacial acetic acid (10 mL) is heated at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC). The reaction time can vary from 1 to 8 hours depending on the specific reactants.[1]
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired aplysinopsin-thiohydantoin analogue.
Quantitative Data
The biological activities of synthesized aplysinopsin analogues are summarized in the tables below, highlighting their potential as anticancer agents and MAO inhibitors.
Cytotoxic Activity of Aplysinopsin Analogues
Several aplysinopsin analogues have demonstrated significant cytotoxic effects against various human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Aplysinopsin Analogue 1 | Melanoma (UACC-257) | 0.0133 | [2] |
| Aplysinopsin Analogue 1 | Ovarian Cancer (OVCAR-8) | 0.0195 | [2] |
| Aplysinopsin Analogue 2 | Melanoma (SK-MEL-2) | 0.307 | [2] |
| Aplysinopsin Analogue 2 | Renal Cancer (A498) | 0.557 | [2] |
| EE-84 | Chronic Myeloid Leukemia (K562) | 32.22 (48h), 19.07 (72h) | [2] |
| 12g | Breast Cancer (MCF-7) | 59.22 | [2] |
| 12g | Cervical Cancer (SiHA) | 58.33 | [2] |
| 12g | Cervical Cancer (HeLa) | 55.32 | [2] |
Monoamine Oxidase (MAO) Inhibitory Activity of Aplysinopsin Analogues
Aplysinopsin analogues have been identified as potent and selective inhibitors of monoamine oxidases A and B.
| Compound/Analogue | Target | IC50 (nM) | Selectivity Index (MAO-B/MAO-A) | Reference |
| (E)-5-[(6-bromo-1H-indol-3-yl)methylene]-2-imino-1,3-dimethylimidazolidin-4-one | MAO-A | 5.6 | 80.24 | [3] |
| Analogue 1 | MAO-A | 5.6 | 80 | [4] |
| Analogue 2 | MAO-A | - | 4.5 | [4] |
| Analogue 3 | MAO-A | - | 11.0 | [4] |
Signaling Pathway: Bcl-2 Family and Apoptosis
The anticancer activity of certain aplysinopsin analogues is attributed to their ability to induce apoptosis. A key regulatory hub for apoptosis is the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate. Some aplysinopsin analogues are thought to shift this balance towards apoptosis by downregulating anti-apoptotic proteins like Bcl-2, thereby liberating pro-apoptotic factors to initiate the caspase cascade and programmed cell death.
Caption: The role of Bcl-2 family proteins in apoptosis and the putative mechanism of action for anticancer aplysinopsin analogues.
References
Application Notes and Protocols: Biological Activity of Ethyl (3-formyl-1H-indol-2-yl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the biological activities of ethyl (3-formyl-1H-indol-2-yl)acetate and its derivatives, with a focus on their potential as anticancer and antimicrobial agents. The information is compiled from recent scientific literature to guide further research and development.
Overview of Biological Activities
This compound derivatives have emerged as a promising class of compounds with a range of biological activities. The core indole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in numerous natural products and FDA-approved drugs.[1][2][3] The introduction of a 3-formyl and a 2-acetate group provides a versatile platform for further chemical modifications, leading to derivatives with potent and selective biological effects.
Key reported activities include:
-
Anticancer Activity: Derivatives have shown significant cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer.[4] The mechanism of action for some of these compounds involves the dual inhibition of key signaling kinases like Epidermal Growth Factor Receptor (EGFR) and Proto-oncogene tyrosine-protein kinase Src (SRC).[4]
-
Antimicrobial Activity: Several indole derivatives exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[5][6][7] Some compounds have shown efficacy against multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[5][7][8][9]
-
Enzyme Inhibition: Besides EGFR and SRC, indole derivatives have been investigated as inhibitors of other enzymes, such as carboxylesterases and Glycogen Synthase Kinase-3β (GSK-3β).[10][11]
Quantitative Data on Biological Activity
The following tables summarize the quantitative data for various this compound derivatives and related indole compounds, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Indole Derivatives
| Compound | Cancer Cell Line | Activity | IC50 (µM) | Reference |
| Compound 16 | Lung Cancer | Cytotoxicity | - | [4] |
| Prostate Cancer | Cytotoxicity | - | [4] | |
| Compound 5f | MCF-7 (Breast) | Cytotoxicity | 13.2 | [1] |
| MDA-MB-468 (Breast) | Cytotoxicity | 8.2 | [1] | |
| Compound 55 | Various | Cytotoxicity | 0.0003 - 0.009 | [2] |
Note: Specific IC50 values for Compound 16 against lung and prostate cancer cell lines were not provided in the abstract but were noted to be significant.
Table 2: Enzyme Inhibition by Indole Derivatives
| Compound | Target Enzyme | Inhibition | IC50 (µM) | Reference |
| Compound 16 | EGFR | Inhibition | 1.026 | [4] |
| SRC Kinase | Inhibition | 0.002 | [4] | |
| Compound 55 | Tubulin Polymerization | Inhibition | 2.68 | [2] |
| Compound Aii11 | GSK-3β | Inhibition | - | [11] |
Note: The abstract for compound Aii11 mentioned "excellent inhibitory activity" but did not provide a specific IC50 value.
Table 3: Antimicrobial Activity of Indole Derivatives
| Compound | Microorganism | Activity | MIC (µg/mL) | Reference |
| Indole-triazole 3d | MRSA | Antibacterial | - | [5] |
| C. krusei | Antifungal | - | [5] | |
| Compound 3k | MRSA | Antibacterial | 0.98 | [8][9] |
| Various Derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Antimicrobial | 3.125 - 50 | [5][7] |
Note: The abstract for indole-triazole 3d highlighted it as a promising lead compound with excellent activity, more effective than ciprofloxacin against MRSA, but did not provide a specific MIC value.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Ethyl 3-formyl-1H-indole-2-carboxylates
This protocol is based on the Vilsmeier-Haack formylation reaction.
Materials:
-
Substituted-1H-indole-2-carboxylic acid ethyl esters
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium carbonate (Na₂CO₃) solution (10%)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting substituted-1H-indole-2-carboxylic acid ethyl ester in DMF.
-
Cool the solution to 5 °C in an ice bath.
-
Slowly add POCl₃ to the stirred solution.
-
Continue stirring the reaction mixture at 5 °C for 5 hours.
-
Quench the reaction by carefully adding a 10% aqueous solution of Na₂CO₃ until the mixture is basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds dissolved in DMSO
-
Standard antimicrobial agents (e.g., ampicillin, ciprofloxacin, fluconazole)
-
96-well microtiter plates
-
Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Dispense 100 µL of the appropriate broth into each well of a 96-well plate.
-
Add 100 µL of the test compound at the highest concentration to the first well and perform serial two-fold dilutions across the plate.
-
Prepare an inoculum of the microorganism and dilute it in the broth to the desired final concentration.
-
Add 100 µL of the diluted inoculum to each well.
-
Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 35 °C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate key pathways and workflows related to the study of this compound derivatives.
Synthetic Pathway
Caption: General synthetic scheme for this compound derivatives.
Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for the screening and evaluation of anticancer indole derivatives.
Signaling Pathway Inhibition
Caption: Inhibition of EGFR and SRC signaling pathways by bioactive indole derivatives.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. Synthesis and study the antimicrobial activity of novel 2-(1H-indol-3-yl)- N-(3, 4-diphenylthiazol-2(3H)-ylidene) ethanamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Selective inhibition of carboxylesterases by isatins, indole-2,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: Ethyl (3-formyl-1H-indol-2-yl)acetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl (3-formyl-1H-indol-2-yl)acetate is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. Its indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The presence of a reactive formyl group at the 3-position and an ethyl acetate moiety at the 2-position of the indole ring makes it a valuable building block for the development of novel therapeutic agents, particularly in the area of oncology.
Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, these compounds induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells. This document provides detailed application notes, experimental protocols, and data on the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of ethyl 1H-indole-2-carboxylate.[4] This reaction introduces a formyl group at the electron-rich 3-position of the indole ring.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
Ethyl 1H-indole-2-carboxylate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide (1.5 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of ethyl 1H-indole-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.
DOT Script for Synthesis Workflow:
Caption: Synthesis workflow for this compound.
Application in Anticancer Drug Discovery: Tubulin Polymerization Inhibition
Derivatives of this compound have emerged as potent inhibitors of tubulin polymerization, a key mechanism for anticancer activity.[1][2][3] Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport.[2] By binding to tubulin, these indole derivatives disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and ultimately inducing apoptosis.[5]
Quantitative Data: Anticancer Activity of Indole Derivatives
The following table summarizes the in vitro anticancer activity (IC₅₀ values) of various indole derivatives that share a similar structural scaffold to compounds derived from this compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 9 | A549 (Lung) | 2.4 ± 0.42 | [1] |
| HepG2 (Liver) | 3.8 ± 0.5 | [1] | |
| MCF-7 (Breast) | 5.1 ± 0.42 | [1] | |
| Compound 3a | SGC7901 (Gastric) | 0.0123 ± 0.0016 | [1] |
| KB (Oral) | 0.0135 ± 0.0015 | [1] | |
| HT1080 (Fibrosarcoma) | 0.0251 ± 0.0020 | [1] | |
| Compound 7i | - | 3.03 ± 0.11 (Tubulin Polymerization) | [6] |
| Compound 5f | MCF-7 (Breast) | 13.2 | |
| MDA-MB-468 (Breast) | 8.2 |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol describes a method to assess the effect of test compounds on tubulin polymerization in vitro using a fluorescence-based assay.[1][4]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter (e.g., DAPI)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control (e.g., Paclitaxel for enhancers, Vinblastine for inhibitors)
-
Negative control (vehicle, e.g., DMSO)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader (Excitation: ~360 nm, Emission: ~420-450 nm)
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin in ice-cold General Tubulin Buffer to a final concentration of 2 mg/mL. Keep on ice.
-
Prepare a polymerization buffer by adding GTP to the General Tubulin Buffer to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v).
-
Prepare a solution of the fluorescent reporter (e.g., 100 µM DAPI) in the polymerization buffer.
-
Prepare serial dilutions of the test compound, positive control, and negative control in the polymerization buffer.
-
-
Assay Setup:
-
Pre-warm the 96-well plate and the fluorescence plate reader to 37°C.
-
In each well, add 50 µL of the tubulin solution.
-
To initiate the polymerization, add 50 µL of the appropriate compound dilution (or control) to each well. The final tubulin concentration will be 1 mg/mL.
-
-
Data Acquisition:
-
Immediately place the plate in the pre-warmed plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each concentration of the test compound and the controls.
-
The polymerization curve typically shows three phases: nucleation, growth, and plateau.
-
Inhibitors of tubulin polymerization will decrease the rate and extent of fluorescence increase, while enhancers will increase it.
-
Calculate the IC₅₀ value for inhibitory compounds by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
DOT Script for Experimental Workflow:
Caption: Workflow for the in vitro tubulin polymerization assay.
Signaling Pathway of Indole-Based Tubulin Inhibitors
The anticancer effect of this compound derivatives that act as tubulin polymerization inhibitors is mediated through the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.
DOT Script for Signaling Pathway:
Caption: Signaling pathway of indole-based tubulin inhibitors.
References
- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 4. maxanim.com [maxanim.com]
- 5. In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hoelzel-biotech.com [hoelzel-biotech.com]
Application Notes and Protocols for the Condensation Reaction of Ethyl (3-formyl-1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the Knoevenagel condensation reaction of ethyl (3-formyl-1H-indol-2-yl)acetate with various active methylene compounds. This reaction is pivotal in the synthesis of a diverse range of heterocyclic compounds, including analogues of the marine alkaloid aplysinopsin, which are of significant interest in medicinal chemistry and drug discovery.
Introduction
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, typically catalyzed by a weak base. In the context of indole chemistry, the reaction of this compound serves as a gateway to constructing complex molecular scaffolds. The resulting α,β-unsaturated products are valuable intermediates for the synthesis of biologically active molecules.[1][2]
Reaction Scheme
The general scheme for the condensation reaction involves the reaction of this compound with a compound containing an active methylene group (Z-CH₂-Z'), where Z and Z' are electron-withdrawing groups.
Figure 1: General workflow of the Knoevenagel condensation.
Experimental Protocols
Two primary protocols are presented here, based on the catalytic system employed. Protocol A utilizes a sodium acetate/acetic acid system, which has been successfully applied in the synthesis of aplysinopsin analogues.[3][4] Protocol B describes a more general approach using piperidine and acetic acid as the catalytic system.[2][5]
Protocol A: Sodium Acetate in Acetic Acid
This method is particularly effective for the condensation with thiohydantoin, rhodanine, and thiobarbituric acid derivatives.[1][4]
Materials:
-
This compound
-
Active methylene compound (e.g., 2-thiohydantoin, rhodanine)
-
Glacial Acetic Acid
-
Sodium Acetate (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add the active methylene compound (1.0 - 1.2 eq) and anhydrous sodium acetate (2.0 - 3.0 eq).
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 8 hours depending on the substrate.[3]
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum.
-
If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, DMF/ethanol).
Protocol B: Piperidine and Acetic Acid in Ethanol
This is a general and efficient method for the Knoevenagel condensation of indole-3-carboxaldehydes.[2][5]
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Ethanol
-
Piperidine
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.0 - 1.2 eq) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq) and a few drops of glacial acetic acid.
-
Heat the mixture to reflux with stirring.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.
Data Presentation
The following table summarizes representative quantitative data for the condensation reaction of ethyl 3-formyl-1H-indole-2-carboxylate with various active methylene compounds, as reported by Jakše et al.[4]
| Active Methylene Compound | Reaction Time (h) | Yield (%) |
| 2-Thiohydantoin | 7 | 65 |
| Rhodanine | 8 | 20 |
| Thiobarbituric Acid | 1 | 68 |
Data extracted from the synthesis of aplysinopsin analogues.[4]
Characterization of Products
The synthesized compounds are typically characterized by a combination of spectroscopic methods:
-
¹H and ¹³C NMR: To determine the chemical structure and confirm the formation of the α,β-unsaturated system.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=O, C=C, and N-H bonds.
-
Elemental Analysis: To determine the elemental composition of the final product.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical steps from starting materials to the fully characterized product.
Figure 2: Workflow for synthesis and characterization.
References
Application Notes and Protocols for the Synthesis of Indole Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Indole alkaloids represent one of the largest and most structurally diverse families of natural products, exhibiting a wide array of significant biological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[1] Their complex architectures have made them compelling targets for total synthesis, driving the development of innovative and efficient synthetic methodologies. This document provides an overview of key modern synthetic strategies and detailed protocols for their application in the synthesis of indole alkaloids.
Application Notes: Modern Synthetic Strategies
The construction of the core indole scaffold and the stereocontrolled formation of complex polycyclic systems are central challenges in the synthesis of these alkaloids. Modern organic synthesis has addressed these challenges through several powerful strategies, including transition-metal catalysis, photoredox catalysis, and organocatalysis.
Transition-Metal Catalysis: Building Complexity
Transition-metal-catalyzed reactions have become indispensable tools for the synthesis of indole alkaloids due to their high efficiency and selectivity.[1] Palladium, copper, and rhodium catalysts are frequently employed for constructing key C-C and C-N bonds.
-
Palladium-Catalyzed Reactions: Palladium catalysis is particularly prominent. The Larock indole synthesis , a powerful heteroannulation reaction, constructs 2,3-disubstituted indoles from an ortho-iodoaniline and a disubstituted alkyne.[2] Intramolecular versions of this reaction are highly effective for creating fused polycyclic indole systems.[1] For instance, an intramolecular Larock indole annulation using Pd(OAc)₂ as a catalyst has been used to efficiently construct tricyclic indole cores.[1] Another key transformation is the Heck reaction , which has been applied in cascade sequences to rapidly assemble the complex carbazole core of alkaloids like (+)-minfiensine.[3]
-
Copper and Rhodium Catalysis: Copper-catalyzed reactions, such as Ullmann-type C-N bond formation and cross-dehydrogenative coupling, provide alternative routes to substituted indoles.[4][5] Rhodium(III) catalysis has also emerged as a powerful method for the direct C-H functionalization and annulation of indoles to build fused polycyclic frameworks.[6]
Photoredox Catalysis: Harnessing Light for Radical Cascades
Visible-light photoredox catalysis has revolutionized the synthesis of complex molecules by enabling novel transformations through single-electron transfer (SET) processes.[7][8] This strategy is particularly effective for generating radical intermediates under mild conditions, which can then participate in cascade reactions to form multiple bonds and stereocenters in a single operation. This approach has been used to achieve the collective total synthesis of numerous monoterpene indole alkaloids.[9][10] A key advantage is the ability to generate nitrogen-centered radicals directly from sulfonamide N-H bonds, triggering cascades that deliver diverse and functionalized indole alkaloid cores with high diastereoselectivity.[7]
Organocatalysis: Asymmetric Synthesis and Cascade Reactions
Asymmetric organocatalysis, using small chiral organic molecules to control stereochemistry, has become a cornerstone of modern synthesis. Chiral secondary amines are particularly effective catalysts for a variety of transformations.[11]
-
Asymmetric Pictet-Spengler Reaction: This classic reaction, which forms a β-carboline skeleton from tryptamine and an aldehyde or ketone, is fundamental to the biosynthesis and chemical synthesis of many indole alkaloids.[12][13] Chiral catalysts, such as Jacobsen-type thiourea organocatalysts, can render this reaction highly enantioselective, providing a direct route to optically pure tetracyclic indole cores.[3] This method has been a key step in the total synthesis of numerous alkaloids, including (-)-corynantheidine and (+)-geissoschizine.[14]
-
Organocascade Catalysis: Organocatalysts can initiate complex cascade reactions. For example, an imidazolidinone catalyst can trigger a Diels-Alder/β-elimination/conjugate addition sequence to rapidly construct complex spiroindoline intermediates, which serve as common precursors for various Strychnos, Aspidosperma, and Kopsia alkaloids, including the landmark target, strychnine.[15]
Data Presentation: Comparison of Key Synthetic Reactions
The following tables summarize quantitative data for representative reactions in indole alkaloid synthesis, allowing for easy comparison of different methodologies.
Table 1: Palladium-Catalyzed Annulation and Cycloaddition Reactions
| Alkaloid/Intermediate | Reaction Type | Catalyst System | Base/Solvent | Yield (%) | ee (%) | dr | Reference |
|---|---|---|---|---|---|---|---|
| Tricyclic Indole 67 | Intramolecular Larock Annulation | Pd(OAc)₂ / Me-phos | K₂CO₃ / DMF | 92% | - | - | [1] |
| Fused 8-Membered Ring 3a | [4+4] Cycloaddition | Pd₂(dba)₃ / Ligand | K₂CO₃ / Toluene | 88% | 99% | >20:1 | [16] |
| (+)-Minfiensine Core | Heck-Iminium Cyclization | Pd(TFA)₂ / Ligand | Proton Sponge / DMA | 79% | 93% | - |[3] |
Table 2: Organocatalytic and Photoredox-Catalyzed Reactions
| Alkaloid/Intermediate | Reaction Type | Catalyst System | Conditions | Yield (%) | ee (%) | dr | Reference |
|---|---|---|---|---|---|---|---|
| Strychnine Intermediate 11 | Organocascade | Imidazolidinone 3 | Tribromoacetic acid / CHCl₃ | 82% | 97% | - | [15] |
| Strychnofoline Core | Michael/Pictet-Spengler | Diphenylprolinol silyl ether | Dioxane / H₂O | 75% | 97% | 10:1 | [11] |
| Tetracyclic Core 30 | Photoredox Radical Cascade | Ru(bpy)₃(PF₆)₂ | Blue LED / CH₃CN | - | - | 1:1 |[9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Intramolecular Palladium-Catalyzed Larock Indole Annulation
This protocol describes the synthesis of a tricyclic indole, a core structure found in many alkaloids, via an intramolecular Larock annulation.[1]
Objective: To synthesize tricyclic indole 67 from precursor 66 .
Reaction Scheme:
Materials:
-
Precursor 66 (ortho-iodoaniline derivative with an alkyne chain)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2'-methylbiphenyl (Me-phos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add precursor 66 (1.0 equiv).
-
Add potassium carbonate (K₂CO₃) (2.0 equiv).
-
In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and Me-phos (0.10 equiv) in anhydrous DMF.
-
Add the catalyst solution to the reaction flask, followed by additional anhydrous DMF to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tricyclic indole 67 .
Expected Outcome: The reaction typically provides the tricyclic indole product in high yield (e.g., 92%).[1]
Protocol 2: Asymmetric Organocatalytic Cascade for Strychnine Core
This protocol details the key organocascade reaction for the enantioselective synthesis of the spiroindoline core of strychnine.[15]
Objective: To synthesize the pentacyclic spiroindoline 11 from 2-vinyl indole 10 and propynal.
Reaction Scheme:
Materials:
-
2-Vinyl indole precursor 10
-
Propynal (freshly distilled or handled with care due to instability)
-
(S)-2-(1-Naphthyl)-imidazolidinone catalyst 3
-
Tribromoacetic acid (TBA) co-catalyst
-
Chloroform (CHCl₃), anhydrous
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-vinyl indole precursor 10 (1.0 equiv).
-
Add the imidazolidinone catalyst 3 (0.2 equiv) and the tribromoacetic acid (TBA) co-catalyst (0.2 equiv).
-
Dissolve the solids in anhydrous chloroform (CHCl₃).
-
Cool the solution to the specified temperature (e.g., -20 °C).
-
Slowly add propynal (1.5 equiv) to the reaction mixture via syringe.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the spiroindoline product 11 .
Expected Outcome: This cascade reaction provides the complex spiroindoline product in good yield (e.g., 82%) and excellent enantioselectivity (e.g., 97% ee).[15]
Visualizations
// Catalytic Cycle Pd0 -> PdII_Aryl [label="Oxidative\nAddition"]; PdII_Aryl -> PdII_Alkyne [label="Coordination"]; PdII_Alkyne -> VinylPd [label="Migratory\nInsertion"]; VinylPd -> Palladacycle [label="Intramolecular\nCyclization"]; Palladacycle -> Pd0 [label="Reductive\nElimination", color="#EA4335"];
// Substrate Entry and Product Exit Iodoaniline -> PdII_Aryl; Alkyne -> PdII_Alkyne; Palladacycle -> Indole; } dot Caption: Catalytic cycle of the Larock Indole Synthesis.
// Nodes PC [label="Photocatalyst (PC)", fillcolor="#FBBC05"]; PC_excited [label="PC*", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Substrate [label="Sulfonamide Substrate\n(R-SO₂NHR')"]; N_Radical [label="Nitrogen-Centered Radical\n(R-SO₂NR'•)"]; Cascade [label="Radical Cascade\n(Cyclization, etc.)"]; Product_Radical [label="Product Radical"]; Product [label="Indole Alkaloid Core", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; PC_reduced [label="PC•⁻"];
// Edges PC -> PC_excited [label="Visible Light (hν)"]; Substrate -> N_Radical [label="SET", arrowhead=vee, style=dashed]; PC_excited -> PC_reduced [label=" ", arrowhead=none, style=dashed]; PC_excited -> Substrate [label=" ", arrowhead=none, style=invis]; // for positioning N_Radical -> Cascade [color="#4285F4"]; Cascade -> Product_Radical [color="#4285F4"]; Product_Radical -> Product [label="Reduction"]; PC_reduced -> Product_Radical [label="SET", style=dashed, dir=back]; PC_reduced -> PC [label="Regeneration", style=dashed, color="#5F6368"]; } dot Caption: Simplified photoredox catalytic cycle for radical cascades.
References
- 1. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [RhCp*Cl2]2-Catalyzed Indole Functionalization: Synthesis of Bioinspired Indole-Fused Polycycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 9. aablocks.com [aablocks.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the total synthesis of alkaloids using chiral secondary amine organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01590H [pubs.rsc.org]
- 12. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Collective synthesis of natural products by means of organocascade catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl (3-formyl-1H-indol-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, primarily focusing on the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate.
Q1: I am getting a very low yield of my desired product. What are the possible causes and solutions?
A1: Low yields in the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate can stem from several factors. Here is a systematic approach to troubleshooting:
-
Reagent Quality:
-
DMF (N,N-Dimethylformamide): Old or improperly stored DMF can contain dimethylamine and formic acid as impurities. Dimethylamine can react with the Vilsmeier reagent, reducing its effective concentration. Solution: Use freshly opened, anhydrous DMF or distill it before use.
-
POCl₃ (Phosphorus oxychloride): This reagent is highly sensitive to moisture. Solution: Use a fresh bottle of POCl₃ and handle it under anhydrous conditions (e.g., under an inert atmosphere of argon or nitrogen).
-
-
Reaction Temperature:
-
The formation of the Vilsmeier reagent (from DMF and POCl₃) is exothermic and should be performed at low temperatures (typically 0-5 °C) to prevent degradation.
-
The formylation reaction itself may require heating, but excessive temperatures can lead to side product formation. Solution: Carefully control the temperature at each stage of the reaction. Monitor the reaction progress by TLC to determine the optimal temperature and time.
-
-
Stoichiometry of Reagents:
-
An incorrect ratio of POCl₃ to DMF or substrate can lead to incomplete reaction or the formation of side products. Solution: Ensure accurate measurement of all reagents. A slight excess of the Vilsmeier reagent is often used to drive the reaction to completion.
-
-
Work-up Procedure:
-
The hydrolysis of the intermediate iminium salt is a critical step. Improper pH or temperature during the quench can affect the yield. Solution: Quench the reaction mixture by slowly adding it to a cold aqueous base solution (e.g., NaOH or NaHCO₃) with vigorous stirring to ensure efficient hydrolysis and to neutralize the acidic reaction mixture.
-
Q2: My final product is impure, and I'm having difficulty with purification. What are the likely side products and how can I remove them?
A2: Impurities often arise from side reactions during the Vilsmeier-Haack formylation. Common side products and purification strategies are outlined below:
-
Diformylation: The Vilsmeier reagent can react twice on the indole nucleus, leading to the formation of a diformylated product. This is more likely with a large excess of the Vilsmeier reagent or prolonged reaction times at elevated temperatures.
-
Indole Trimers: Under certain Vilsmeier-type conditions, indoles can undergo self-condensation to form trimeric structures.
-
Unreacted Starting Material: Incomplete reaction will leave residual ethyl (1H-indol-2-yl)acetate.
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from side products and starting material. A silica gel column with a gradient elution system of ethyl acetate in hexane is commonly employed.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can significantly improve purity.
Q3: The reaction is not proceeding to completion, even after extended reaction times. What should I check?
A3: If the reaction stalls, consider the following:
-
Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (argon or nitrogen) to prevent moisture from quenching the Vilsmeier reagent.
-
Activation of Vilsmeier Reagent: Allow sufficient time for the Vilsmeier reagent to form completely at low temperature before adding the indole substrate.
-
Solvent: While DMF is the standard solvent as it is also a reagent, ensure it is of high purity and anhydrous.
Data Presentation
The following table summarizes the effect of reaction conditions on the yield of formylated indoles, based on literature data for similar substrates. This can serve as a guide for optimizing the synthesis of this compound.
| Substrate | Formylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 1H-indole-2-carboxylate | POCl₃/DMF | - | DMF | Not specified | Not specified | Not specified | --INVALID-LINK-- |
| Indole | POCl₃/DMF | - | DMF | RT | 2.5 | 77 | --INVALID-LINK-- |
| 3H-Indole derivative | POCl₃/DMF | - | DMF | 75 | 6 | Excellent | --INVALID-LINK-- |
| Indole | Trimethyl orthoformate | BF₃·OEt₂ | Neat | RT | < 5 min | 83 (gram scale) | --INVALID-LINK-- |
Experimental Protocols
Method 1: Vilsmeier-Haack Formylation
This protocol is adapted from the synthesis of ethyl 3-formyl-1H-indole-2-carboxylate and is expected to be effective for the target molecule.
Materials:
-
Ethyl (1H-indol-2-yl)acetate
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Add POCl₃ dropwise to the stirred DMF, maintaining the temperature below 5 °C. Stir the mixture at this temperature for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve ethyl (1H-indol-2-yl)acetate in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as necessary (e.g., 60-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice and a cold aqueous solution of NaOH or NaHCO₃ with vigorous stirring. This will hydrolyze the intermediate and neutralize the acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.
Method 2: Boron-Catalyzed Formylation (Alternative)
This method offers a milder and often faster alternative to the Vilsmeier-Haack reaction.[1][2][3]
Materials:
-
Ethyl (1H-indol-2-yl)acetate
-
Trimethyl orthoformate (TMOF)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry flask, dissolve ethyl (1H-indol-2-yl)acetate in a minimal amount of a suitable solvent like dichloromethane, or if possible, run the reaction neat.
-
Addition of Reagents: Add trimethyl orthoformate (TMOF) to the solution. Then, add BF₃·OEt₂ dropwise at room temperature. The reaction is often rapid, taking only a few minutes.[1][2][3]
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
Reaction Signaling Pathway (Vilsmeier-Haack Mechanism)dot
References
Technical Support Center: Purification of Ethyl (3-formyl-1H-indol-2-yl)acetate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of ethyl (3-formyl-1H-indol-2-yl)acetate using column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of this compound.
Q1: My compound is not eluting from the column, or the elution is very slow.
A1: This issue can arise from several factors related to solvent polarity and compound stability.
-
Insufficient Solvent Polarity: The chosen eluent may not be polar enough to move the compound down the silica gel column. Indole derivatives, especially those with polar functional groups like a formyl and an ester group, can exhibit strong interactions with the silica gel.
-
Solution: Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. It is crucial to perform thin-layer chromatography (TLC) beforehand to determine the optimal solvent system that gives your target compound an Rf value of approximately 0.2-0.4.
-
-
Compound Decomposition: Indole compounds can be sensitive to the acidic nature of silica gel and may decompose on the column.[1]
-
Incorrect Solvent System Preparation: Ensure that the solvent mixture was prepared correctly. An accidental reversal of the polar and nonpolar components can lead to this issue.[1]
Q2: I am observing streaking or tailing of my compound spot on the TLC plate and in the collected fractions.
A2: Streaking or tailing is often a sign of compound overloading, interactions with the stationary phase, or the presence of impurities.
-
Sample Overloading: Applying too much sample to the column can lead to poor separation and band broadening.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the amount of crude mixture should be about 1-5% of the mass of the silica gel.
-
-
Acidic Impurities or Compound Instability: The presence of acidic impurities in your sample or the inherent acidity of the silica gel can cause streaking.
-
Solution: As mentioned previously, consider adding a small amount of triethylamine or another suitable base to your eluent to improve the peak shape. Performing a pre-purification step, such as a wash with a mild base, might also be beneficial.
-
-
Inappropriate Solvent System: The chosen solvent system may not be optimal for your compound.
-
Solution: Re-evaluate your solvent system using TLC. A good solvent system should dissolve the compound well and provide a compact spot.
-
Q3: The separation between my desired product and impurities is poor.
A3: Achieving good separation requires careful optimization of the chromatographic conditions.
-
Inadequate Solvent System: The eluent may not have the right selectivity for the components in your mixture.
-
Solution: Experiment with different solvent systems. Sometimes, a ternary mixture (e.g., hexane/ethyl acetate/dichloromethane) can provide better separation than a binary one. A shallow gradient elution, where the polarity of the eluent is increased slowly over time, can also improve resolution.
-
-
Improper Column Packing: Voids or channels in the silica gel bed can lead to a non-uniform flow of the mobile phase and poor separation.
-
Solution: Ensure the column is packed uniformly. Dry packing followed by careful wettening or slurry packing can help create a homogenous stationary phase.
-
-
Sample Application: Applying the sample in a wide band at the top of the column will result in broad elution bands.
-
Solution: Dissolve the crude product in a minimal amount of a solvent that is part of your mobile phase (or a slightly more polar solvent if necessary) and apply it carefully as a narrow band to the top of the silica gel.[3] For compounds with poor solubility, dry loading is a recommended technique.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of this compound?
A1: Based on protocols for similar indole derivatives, a common solvent system is a mixture of a nonpolar solvent like petroleum ether or hexane and a more polar solvent like ethyl acetate.[4][5][6] The exact ratio should be determined by preliminary TLC analysis to achieve an Rf value of 0.2-0.4 for the desired product. A starting point could be a 10:1 to 5:1 mixture of hexane:ethyl acetate, with the polarity gradually increased as needed.
Q2: How can I tell if my compound is decomposing on the silica gel?
A2: You can perform a simple stability test using TLC.[1] Spot your crude mixture on a TLC plate, and then spot it again on the same plate but with a small amount of silica gel mixed in with the spot. After developing the TLC plate, if you observe new spots or a significant decrease in the intensity of your product spot where the silica was added, it is an indication of decomposition.[1]
Q3: What is "dry loading" and when should I use it?
A3: Dry loading involves pre-adsorbing your crude sample onto a small amount of silica gel before loading it onto the column.[3] This is particularly useful when your compound has poor solubility in the eluent or when you need to use a strong solvent to dissolve the sample for loading.[3] To dry load, dissolve your sample in a suitable solvent, add a small amount of silica gel, and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder is then carefully added to the top of the column.[3]
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture. If the impurities have Rf values that are very close to your product, a shallow gradient elution will likely provide better separation. If the impurities are significantly more or less polar than your product, isocratic elution may be sufficient.
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general methodology. The specific parameters, especially the solvent system, should be optimized based on preliminary TLC analysis.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude material to be purified.
- Secure the column vertically to a stand.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand (approximately 0.5-1 cm).
- Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
- Carefully pour the slurry into the column, gently tapping the side of the column to ensure even packing and to dislodge any air bubbles.
- Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.
- Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.[3]
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.[3] Carefully apply the solution to the top of the column using a pipette, allowing it to absorb into the silica gel.[3]
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[3] Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
- Carefully add the eluent to the column.
- Apply gentle pressure (using a pump or inert gas) to begin the elution.
- Collect fractions in test tubes or vials.
- Monitor the elution process by TLC analysis of the collected fractions.
- If using gradient elution, gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.
4. Product Isolation:
- Combine the fractions that contain the pure product, as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Data Presentation
| Parameter | Typical Value/Range | Reference/Comment |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for most applications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Common for indole derivatives.[4][5] |
| Typical Eluent Ratio | Start with 10:1 to 5:1 (Hexane:Ethyl Acetate) | Adjust based on TLC analysis. |
| Desired Product Rf | 0.2 - 0.4 | Provides good separation. |
| Sample Load | 1-5% of silica gel mass | To avoid overloading. |
Visualizations
References
Technical Support Center: Formylation of Ethyl (1H-indol-2-yl)acetate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions and other issues during the formylation of ethyl (1H-indol-2-yl)acetate, primarily focusing on the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Vilsmeier-Haack formylation reaction resulted in a very low yield of the desired ethyl (3-formyl-1H-indol-2-yl)acetate. What are the common causes?
A: Low yields in this reaction are typically traced back to three main areas: the Vilsmeier reagent itself, reaction conditions, or the workup procedure.
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Vilsmeier Reagent Integrity: The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a tertiary amide like N,N-dimethylformamide (DMF), is moisture-sensitive.[1][2] Contamination with water will deactivate the reagent, halting the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.
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Reaction Temperature: The formylation of activated aromatic systems like indoles is often exothermic.[1] While the reaction can proceed at room temperature, careful temperature control is crucial.[3] Running the reaction at too low a temperature (e.g., below 0°C) may slow the rate significantly, while excessively high temperatures can promote side reactions and polymerization, leading to a tarry mixture.[1]
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Stoichiometry: Incorrect molar ratios of the indole substrate to the Vilsmeier reagent can lead to incomplete conversion. A slight excess of the Vilsmeier reagent is typically used to drive the reaction to completion.
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Hydrolysis Step: The reaction initially forms an iminium salt intermediate, which must be hydrolyzed with water or a basic solution to yield the final aldehyde product.[1][4] Incomplete hydrolysis will result in a low yield of the desired aldehyde. Ensure sufficient time and appropriate conditions for this final step.
Q2: I've isolated an unexpected side product. What could it be?
A: Several side products can form depending on the specific reaction conditions. The most common are products of N-formylation, chlorination, or polymerization.
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N-Formylation: While electrophilic substitution at the C3 position of the indole ring is kinetically favored and about 10¹³ times more reactive than benzene, competitive formylation at the N1 position can occur.[3][5] This is more likely if the C3 position is sterically hindered or if reaction conditions are altered.
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Chloro-substituted Indoles: A known side reaction, particularly if the starting material contains traces of oxindole, is the formation of a 2-chloro-3-formylindole derivative.[6] This occurs through a Vilsmeier-Haack "haloformylation" type of reaction.
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Polymerization: Indoles are susceptible to polymerization under strong acidic conditions. The Vilsmeier-Haack reaction environment can be acidic enough to trigger this, especially at elevated temperatures, resulting in intractable tars.
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Trimerization: In some Vilsmeier-type reactions with indoles, the formation of tri-(1H-indol-3-yl) derivatives has been observed as a side product.[7]
Q3: My reaction mixture turned dark brown or black, and the primary product is a tar-like substance. What happened and can it be prevented?
A: The formation of a dark, insoluble tar is a strong indication of indole polymerization. This is typically caused by excessive heat or overly acidic conditions.
Prevention Strategies:
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Temperature Control: Maintain a low temperature (0-10°C) during the addition of POCl₃ to DMF and during the addition of the indole substrate to the Vilsmeier reagent.
-
Order of Addition: Always add the indole substrate to the pre-formed Vilsmeier reagent. Adding POCl₃ directly to a mixture of the indole and DMF can create localized areas of high acid concentration and heat, promoting polymerization.
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Reaction Time: Avoid unnecessarily long reaction times, which can increase the likelihood of degradation and polymerization. Monitor the reaction by TLC to determine the point of completion.
Q4: My NMR spectrum shows signals consistent with a chloro-substituted product. How did this form?
A: The presence of a chloro-substituted indole, such as ethyl (3-formyl-2-chloro-1H-indol-1-yl)acetate, can arise from the Vilsmeier-Haack reaction on an oxindole impurity.[6] The Vilsmeier reagent can convert the lactam functionality of the oxindole into a chloro-iminium species, which then rearranges. Ensure the purity of your starting ethyl (1H-indol-2-yl)acetate to avoid this side reaction.
Data Presentation: Common Side Reactions and Solutions
| Side Product | Potential Cause | Suggested Solution | Relevant Citations |
| Ethyl (1-formyl-1H-indol-2-yl)acetate | Reaction at the N1 position. | Maintain lower reaction temperatures; ensure no strong base is present that could deprotonate the indole N-H. | [5] |
| Polymeric/Tarry Material | High reaction temperature; highly concentrated acidic conditions. | Maintain strict temperature control (0-10°C); add indole substrate slowly to the pre-formed Vilsmeier reagent. | [1] |
| Chloro-substituted Indoles | Presence of oxindole impurities in the starting material. | Purify the starting ethyl (1H-indol-2-yl)acetate before the reaction. | [6] |
| Unhydrolyzed Iminium Salt | Incomplete or insufficient aqueous workup. | Ensure thorough mixing during hydrolysis and allow sufficient time for the conversion of the iminium salt to the aldehyde. | [1][4] |
| Tri-(1H-indol-3-yl) Derivatives | Self-condensation of the indole under Vilsmeier conditions. | Use of alternative, less reactive formylating agents if this is a persistent issue. | [7] |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of Ethyl (1H-indol-2-yl)acetate
This protocol is a general guideline. Researchers should optimize conditions based on their specific laboratory setup and substrate scale.
Materials:
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Ethyl (1H-indol-2-yl)acetate
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled
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Dichloromethane (DCM), anhydrous
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Saturated sodium bicarbonate solution
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Water, deionized
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Anhydrous sodium sulfate
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Oven-dried glassware
Procedure:
-
Vilsmeier Reagent Formation:
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To a three-neck, round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) dissolved in anhydrous DCM.
-
Cool the flask to 0°C using an ice bath.
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Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.
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Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a pale yellow, viscous liquid or slurry, which is the Vilsmeier reagent.[8]
-
-
Formylation Reaction:
-
Dissolve ethyl (1H-indol-2-yl)acetate (1 equivalent) in anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C over 30 minutes.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Workup and Hydrolysis:
-
Once the reaction is complete, cool the mixture back down to 0°C.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Add a saturated solution of sodium bicarbonate portion-wise until the mixture is neutralized (pH ~7-8). This step hydrolyzes the intermediate iminium salt to the aldehyde.[4]
-
Stir the mixture vigorously for 1 hour.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Filter the solution and remove the solvent under reduced pressure.
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Purify the resulting crude product by column chromatography on silica gel to obtain the pure this compound.
-
Visualizations
Caption: Reaction scheme for the Vilsmeier-Haack formylation and potential side reactions.
Caption: A logical workflow for troubleshooting common formylation experiment issues.
References
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
optimization of reaction conditions for ethyl (3-formyl-1H-indol-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the Vilsmeier reagent. | Ensure phosphorus oxychloride (POCl₃) is added slowly to ice-cold N,N-dimethylformamide (DMF). The Vilsmeier reagent is typically formed in situ.[1][2][3] |
| Inactive starting material. | Verify the purity of the starting material, ethyl (1H-indol-2-yl)acetate, using techniques like NMR or melting point analysis. | |
| Reaction temperature is too low. | While initial Vilsmeier reagent formation is done at low temperatures, the subsequent reaction with the indole substrate may require gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Insufficient reaction time. | Allow the reaction to proceed for a sufficient duration. Monitor the consumption of the starting material by TLC. | |
| Formation of Multiple Products/Side Reactions | Over-formylation or formylation at other positions of the indole ring. | The Vilsmeier-Haack reaction is generally regioselective for the 3-position of indoles. However, harsh reaction conditions can lead to side products.[4] Use stoichiometric amounts of the Vilsmeier reagent and maintain the recommended reaction temperature. |
| Formation of indole trimers. | This can occur under Vilsmeier-type reaction conditions. Careful control of stoichiometry and temperature can minimize this side reaction.[5] | |
| Reaction with the ester group. | While less common, highly reactive conditions could potentially affect the ethyl acetate group. Ensure the reaction conditions are not overly aggressive. | |
| Difficult Product Isolation/Purification | Product is an oil or difficult to crystallize. | Purify the crude product using column chromatography on silica gel. A suitable eluent system, such as ethyl acetate/petroleum ether, can be determined by TLC.[6] |
| Presence of residual DMF. | DMF has a high boiling point and can be difficult to remove. After the reaction, quench with ice water and extract the product into an organic solvent. Wash the organic layer thoroughly with water or brine to remove residual DMF. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity, dry solvents and reagents. Moisture can deactivate the Vilsmeier reagent. |
| Scale-up issues. | When scaling up the reaction, ensure efficient stirring and temperature control to maintain homogeneity and prevent localized overheating. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely used method is the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate.[7] This reaction introduces a formyl group (-CHO) at the C3 position of the indole ring using a Vilsmeier reagent, which is typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][3]
Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate?
A2: A common procedure involves the slow addition of POCl₃ to chilled DMF to form the Vilsmeier reagent. The starting indole is then added, and the reaction mixture is stirred, sometimes with gentle heating, until the reaction is complete as monitored by TLC. The reaction is then quenched with ice water and the product is extracted.[7]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes. Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction.[6] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q5: What are some potential side products in this reaction?
A5: While the Vilsmeier-Haack reaction is generally selective for the 3-position of indoles, side products can form under non-optimized conditions. These may include di-formylated products or polymers. In some cases, with other indole derivatives, the formation of indole trimers has been observed.[5]
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from a literature procedure.[7]
Materials:
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Ethyl (1H-indol-2-yl)acetate
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (CH₂Cl₂), anhydrous
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Ice
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
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Ethyl acetate
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Petroleum ether
Procedure:
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In a round-bottom flask under an inert atmosphere, dissolve ethyl (1H-indol-2-yl)acetate in anhydrous dichloromethane.
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In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride dropwise to anhydrous N,N-dimethylformamide at 0 °C with constant stirring.
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Add the Vilsmeier reagent to the solution of ethyl (1H-indol-2-yl)acetate at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for the appropriate time, monitoring the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralize the mixture with a saturated sodium bicarbonate solution.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an ethyl acetate/petroleum ether eluent system to afford this compound.
Data Presentation
Table 1: Summary of a Reported Synthesis of this compound.[7]
| Starting Material | Reagents | Solvent | Yield |
| Ethyl (1H-indol-2-yl)acetate | POCl₃, DMF | Not specified in abstract | Not specified in abstract |
Note: While the specific yield was not detailed in the available abstract, the Vilsmeier-Haack reaction is generally an efficient method for the formylation of reactive aromatic and heteroaromatic substrates.[3]
Visualizations
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Ethyl (3-formyl-1H-indol-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of ethyl (3-formyl-1H-indol-2-yl)acetate. The primary focus is on the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group at the C3 position of the indole ring.
Q2: How can I synthesize the starting material, ethyl (1H-indol-2-yl)acetate?
A2: Ethyl (1H-indol-2-yl)acetate can be synthesized through several routes. A common laboratory method is the Fischer indole synthesis from a suitable phenylhydrazone. Alternatively, palladium-catalyzed C-H activation has been reported for the direct synthesis from indoles.
Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of ethyl (1H-indol-2-yl)acetate?
A3: Generally, the reaction is carried out by adding a pre-formed or in situ generated Vilsmeier reagent to a solution of ethyl (1H-indol-2-yl)acetate in an anhydrous solvent, such as DMF or acetonitrile, at low temperatures (typically 0 °C). The reaction mixture is then stirred at room temperature or slightly elevated temperatures to drive the reaction to completion.
Q4: What are the potential side products in this reaction?
A4: Potential side products include the N-formylated indole, di-formylated products, and in some cases, the formation of indole trimers, especially if the reaction conditions are not carefully controlled. Unreacted starting material is also a common impurity.
Q5: How is the product typically purified?
A5: The reaction is usually quenched by pouring the mixture into ice-cold water or an aqueous base solution (like sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), and purified by column chromatography on silica gel.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is moisture-sensitive. Ensure that the POCl₃ and DMF are anhydrous. It is often best to use freshly distilled POCl₃ and anhydrous DMF. The reagent should ideally be prepared fresh for each reaction. |
| Poor Quality Starting Material | Verify the purity of the ethyl (1H-indol-2-yl)acetate. Impurities can interfere with the reaction. Purify the starting material by column chromatography or recrystallization if necessary. |
| Incorrect Reaction Temperature | The initial addition of the Vilsmeier reagent should be done at a low temperature (0 °C) to control the exothermic reaction. However, for the reaction to proceed to completion, it may require warming to room temperature or gentle heating (e.g., 40-60 °C). Monitor the reaction by TLC to determine the optimal temperature profile. |
| Insufficient Amount of Vilsmeier Reagent | A molar excess of the Vilsmeier reagent is typically required. A common ratio is 1.5 to 3 equivalents relative to the indole substrate. An insufficient amount will lead to incomplete conversion. |
Problem 2: Presence of Multiple Products in the Reaction Mixture
| Possible Cause | Suggested Solution |
| Formation of N-formylated byproduct | N-formylation can occur, especially with a large excess of the Vilsmeier reagent or at higher reaction temperatures. Use a moderate excess of the Vilsmeier reagent (1.5-2 equivalents) and maintain a lower reaction temperature. The N-formyl group can sometimes be removed during aqueous work-up with a strong base, but this may also affect the desired product. |
| Formation of di-formylated product | This is more likely with highly activated indole rings or prolonged reaction times at elevated temperatures. Carefully monitor the reaction progress by TLC and stop the reaction once the starting material is consumed and the desired product is the major component. |
| Formation of colored impurities (e.g., indole trimers) | Overheating or highly acidic conditions can promote the formation of polymeric or trimeric indole species. Ensure efficient stirring and maintain the recommended temperature. A well-controlled addition of the substrate to the Vilsmeier reagent can also minimize these side reactions. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Product is difficult to separate from starting material | Optimize the solvent system for column chromatography. A mixture of hexane and ethyl acetate is commonly used. A shallow gradient elution can improve separation. If the polarity difference is minimal, consider derivatization of the unreacted starting material to facilitate separation. |
| Product co-elutes with a polar impurity | The polar impurity might be a salt or a byproduct from the decomposition of the Vilsmeier reagent. Ensure the aqueous work-up is thorough to remove all water-soluble impurities. Washing the organic extract with brine can also help. |
| Product appears as an oil instead of a solid | This compound may be a low-melting solid or a thick oil. If a solid is expected, try triturating the oil with a non-polar solvent like hexane or a mixture of hexane and diethyl ether to induce crystallization. |
Experimental Protocols
Synthesis of Ethyl (1H-indol-2-yl)acetate
A variety of methods exist for this synthesis. One reported method involves a palladium-catalyzed regioselective 2-carbethoxyethylation of 1H-indoles. A general procedure is outlined below:
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To a reaction vial, add Pd(PhCN)₂Cl₂ (0.171 mmol), the indole substrate (1.71 mmol), norbornene (3.41 mmol), and NaHCO₃ (6.84 mmol).
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Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
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Add the appropriate solvent and stir the mixture vigorously.
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Heat the reaction mixture in an oil bath at 70 °C for the appropriate time (monitor by TLC).
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After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the residue by silica gel column chromatography to afford the desired ethyl 2-(1H-indol-2-yl)acetate.
Synthesis of this compound (Vilsmeier-Haack Formylation)
This protocol is adapted from a similar procedure for the formylation of ethyl 1H-indole-2-carboxylate.
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In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (e.g., 20 mL).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, e.g., 1.5 to 2 equivalents) dropwise to the DMF with vigorous stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
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Dissolve ethyl (1H-indol-2-yl)acetate (1 equivalent) in anhydrous DMF (e.g., 10 mL) and add this solution dropwise to the Vilsmeier reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a solution of sodium hydroxide (e.g., 10% aqueous solution) until the pH is basic (pH 8-9).
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Stir the mixture for 30 minutes to an hour.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Reaction Conditions for Indole Formylation
| Substrate | Vilsmeier Reagent Stoichiometry | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Indole | 2.0 eq | 0 to RT | 2.5 | 77 | |
| Ethyl 1H-indole-2-carboxylate | 1.1 eq (POCl₃) | Not specified | Not specified | Not specified | |
| Methyl indole-2-acetate | 1.5 eq (Chloromethylenemorpholinium chloride) | RT | 0.5 | Not specified |
Note: Yields are highly dependent on the specific substrate and reaction scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the formylation reaction.
Technical Support Center: Purification of Ethyl (3-formyl-1H-indol-2-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl (3-formyl-1H-indol-2-yl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from starting materials, side reactions, or degradation. Potential impurities include:
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Unreacted starting materials: Ethyl (1H-indol-2-yl)acetate.
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Reagents from formylation: Residual Vilsmeier reagent or byproducts. The Vilsmeier-Haack reaction is a common method for formylation and can sometimes lead to the formation of colored byproducts or trimers of indole.[1]
-
Over-formylated or di-formylated products: Although less common, reaction conditions can sometimes lead to formylation at other positions on the indole ring.
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Solvent-related impurities: Residual solvents from the reaction or initial work-up, such as dimethylformamide (DMF) or ethyl acetate. It's also been noted that impurities can originate from the purification solvent itself, such as condensation products from ethyl acetate.[2]
Q2: What is the recommended first step for purifying crude this compound?
A2: A simple solvent wash or trituration is often a good initial step to remove highly soluble or insoluble impurities. Suspending the crude product in a solvent in which the desired compound has low solubility at room temperature (e.g., a mixture of hexane and ethyl acetate, or diethyl ether) and stirring can effectively remove certain impurities.
Q3: Which purification technique is most effective for obtaining high-purity this compound?
A3: Column chromatography is the most widely reported and effective method for purifying this compound.[3][4][5] Silica gel is the standard stationary phase, with a mobile phase consisting of a gradient or isocratic mixture of non-polar and polar solvents, typically hexane and ethyl acetate.[3][4][5]
Troubleshooting Guides
Issue 1: The purified product is still colored (yellowish or brownish).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual colored byproducts from the Vilsmeier-Haack reaction. | 1. Perform a second column chromatography with a shallower solvent gradient to improve separation. 2. Treat a solution of the compound in ethyl acetate with activated charcoal, followed by filtration through celite. | 1. Better separation of the desired compound from colored impurities. 2. Removal of colored impurities, resulting in a paler or colorless solution. |
| Product degradation. | 1. Ensure the compound is not exposed to strong light or high temperatures for extended periods. 2. Store the purified product under an inert atmosphere (nitrogen or argon) at low temperatures. | 1. Prevention of further degradation and color formation. 2. Long-term stability of the purified compound. |
Issue 2: NMR analysis shows the presence of unreacted starting material.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction. | 1. Optimize the reaction time and temperature to drive the reaction to completion. | 1. Higher conversion of starting material to product. |
| Inefficient purification. | 1. Carefully perform column chromatography, monitoring fractions by TLC to separate the product from the less polar starting material.[6] | 1. Isolation of pure fractions of the desired product. |
Issue 3: The product appears oily or fails to crystallize after chromatography.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Residual solvent. | 1. Dry the product under high vacuum for an extended period. | 1. Removal of residual solvents, potentially leading to solidification. |
| Presence of impurities preventing crystallization. | 1. Attempt recrystallization from a suitable solvent system. Good starting points are ethanol, or mixtures of ethyl acetate and hexane.[7] | 1. Formation of a crystalline solid with improved purity. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurity profile.
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)[4]
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Glass column for chromatography
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dry sample onto the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system, such as 10% ethyl acetate in hexane.[4]
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 20%, 30%, etc.).[4] The optimal solvent system may vary.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure.
Quantitative Data Example:
| Purification Stage | Yield (%) | Purity (by NMR) | Eluent System (Hexane:Ethyl Acetate) |
| Crude Product | - | ~85% | - |
| After Column Chromatography | 70-80% | >98% | 80:20 to 70:30 |
Protocol 2: Recrystallization
Materials:
-
Partially purified this compound
-
Ethanol or Ethyl acetate/Hexane solvent system
Procedure:
-
Dissolve the compound in a minimum amount of the hot solvent (e.g., ethanol).
-
If using a mixed solvent system, dissolve in the more soluble solvent (ethyl acetate) and slowly add the less soluble solvent (hexane) until turbidity is observed.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for purification.
Caption: Experimental workflow for column chromatography.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. scribd.com [scribd.com]
- 7. Propyl 2-(1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Mass Spectrometry Analysis of Ethyl (3-formyl-1H-indol-2-yl)acetate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, offering deep insights into chemical structures. This guide provides a comparative analysis of the mass spectrometry data for ethyl (3-formyl-1H-indol-2-yl)acetate against structurally related indole derivatives.
Comparative Analysis of Fragmentation Patterns
The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight of 231.25 g/mol .[1] The fragmentation pattern, while not extensively documented in public literature, can be predicted based on the fragmentation of similar indole compounds. Key fragmentation pathways likely involve the loss of the ethyl ester group and the formyl group.
To provide a robust comparison, we will examine the mass spectrometry data of two related, commercially available indole derivatives: Indole-3-carboxaldehyde and Ethyl 2-(1H-indol-2-yl)acetate.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) | Ionization Method |
| This compound | 231.25[1] | Predicted: [M]+ at 231, loss of ethoxy group (-OC2H5) leading to a fragment at m/z 186, loss of the entire ester group (-COOC2H5) resulting in a fragment at m/z 158. | ESI, EI |
| Indole-3-carboxaldehyde | 145.16[2] | [M]+ at 145, prominent fragments at m/z 116 (loss of CHO) and m/z 89 (loss of HCN from the indole ring).[3][4] | EI, ESI |
| Ethyl 2-(1H-indol-2-yl)acetate | 203.24[5] | [M]+ at 203, loss of the ethoxy group (-OC2H5) leading to a fragment at m/z 158, and a base peak often observed at m/z 130, corresponding to the indol-2-ylmethyl cation. | GC-MS (EI) |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound under electron ionization (EI) is anticipated to follow a logical pathway initiated by the ionization of the molecule. The resulting molecular ion can then undergo several fragmentation steps.
Caption: Predicted electron ionization fragmentation pathway of this compound.
Experimental Protocols
Reproducible and accurate mass spectrometry data is contingent on meticulous experimental protocols. Below is a standard protocol for the analysis of indole derivatives using Electrospray Ionization (ESI) and Electron Ionization (EI) mass spectrometry.
Sample Preparation
-
Compound Solubilization : Dissolve 1-2 mg of the indole derivative in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of both.
-
Dilution : For ESI-MS, dilute the initial solution to a final concentration of 1-10 µg/mL using the mobile phase solvent. For direct infusion EI-MS, a slightly higher concentration may be used.
Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
-
Chromatographic System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase : A gradient elution is often employed, for example, starting with 95% water with 0.1% formic acid (Solvent A) and 5% acetonitrile with 0.1% formic acid (Solvent B), gradually increasing to 95% Solvent B over several minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
Mass Spectrometer : An ESI source coupled to a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.
-
Ionization Mode : Positive ion mode is generally preferred for indole derivatives.
-
Capillary Voltage : 3-4 kV.
-
Source Temperature : 120-150 °C.
-
Desolvation Temperature : 350-450 °C.
-
Data Acquisition : Scan range of m/z 50-500.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI
-
Gas Chromatograph : A system equipped with a capillary column.
-
Column : A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Mode : Splitless or split injection.
-
Injector Temperature : 250-280 °C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.
-
Mass Spectrometer : An EI source (70 eV) coupled to a quadrupole or ion trap mass analyzer.
-
Ion Source Temperature : 200-230 °C.
-
Data Acquisition : Scan range of m/z 40-450.
Experimental Workflow
The general workflow for the mass spectrometry analysis of these compounds follows a standardized process from sample preparation to data interpretation.
Caption: A generalized workflow for mass spectrometry analysis of indole derivatives.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 4. massbank.eu [massbank.eu]
- 5. Ethyl 2-(1H-indol-2-yl)acetate | C12H13NO2 | CID 11106442 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Infrared Spectroscopy of Ethyl (3-formyl-1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectrum of ethyl (3-formyl-1H-indol-2-yl)acetate with related compounds, supported by experimental data. The information presented is intended to aid in the spectral analysis and characterization of this and similar indole derivatives.
Introduction to the Infrared Spectrum of this compound
This compound is a molecule of interest in synthetic and medicinal chemistry, incorporating several key functional groups that give rise to a characteristic infrared spectrum. The primary vibrational modes expected are from the N-H stretch of the indole ring, the C=O stretches of the aldehyde and the ethyl ester, C-O stretches, and aromatic C=C and C-H vibrations. Understanding these characteristic absorptions is crucial for confirming the structure and purity of the compound.
Comparative Analysis of IR Spectral Data
The following table summarizes the experimentally observed IR absorption bands for this compound and compares them with the spectra of two related structural analogues: indole-3-carboxaldehyde and ethyl indole-2-acetate. This comparison helps in assigning the vibrational modes of the target molecule.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Indole-3-carboxaldehyde (cm⁻¹) | Ethyl Indole-2-acetate (cm⁻¹) | Characteristic Range (cm⁻¹) |
| Indole N-H | Stretch | 3232 | ~3200-3400 | ~3300-3400 | 3300-3500 |
| Aldehyde C=O | Stretch | 1673 | 1644 - 1663 | N/A | 1685-1710 (conjugated) |
| Ester C=O | Stretch | 1738 | N/A | ~1730 | 1715-1730 (α,β-unsaturated) |
| Aromatic C=C | Stretch | 1618, 1514, 1504 | ~1580, 1450 | ~1615, 1450 | 1450-1620 |
| C-O | Stretch | Not explicitly assigned | N/A | ~1250, 1150 | 1000-1300 |
| Aldehyde C-H | Stretch | Not explicitly reported | ~2850, 2750 | N/A | 2695-2830 |
Note: The data for this compound is sourced from a study on "Ethyl 3-formyl-1H-indole-2-carboxylate", which is considered to be the same compound.
Interpretation of the Spectrum
The IR spectrum of this compound shows distinct peaks that can be confidently assigned. The band at 3232 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. The presence of two strong absorptions in the carbonyl region is a key feature: the peak at 1738 cm⁻¹ is attributed to the C=O stretch of the ethyl ester, while the band at 1673 cm⁻¹ corresponds to the C=O stretch of the aldehyde. The lower frequency of the aldehyde's carbonyl absorption is due to the conjugation with the indole ring. The sharp peaks at 1618, 1514, and 1504 cm⁻¹ are indicative of the aromatic C=C stretching vibrations within the indole nucleus.
Experimental Protocols
General Procedure for Acquiring FT-IR Spectrum of a Solid Sample (KBr Pellet Method)
A common and reliable method for obtaining the infrared spectrum of a solid compound is the potassium bromide (KBr) pellet technique.
-
Sample Preparation: A small amount of the solid sample (approximately 1-2 mg) is finely ground in an agate mortar and pestle.
-
Mixing: About 100-200 mg of dry, IR-grade KBr powder is added to the ground sample, and the two are intimately mixed by further grinding.
-
Pellet Formation: The mixture is then transferred to a pellet die and pressed under high pressure using a hydraulic press to form a thin, transparent or translucent pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded to account for any atmospheric and instrumental variations. Subsequently, the spectrum of the sample pellet is recorded.
Visualization of Spectral Correlations
The following diagram illustrates the relationship between the key functional groups in this compound and their characteristic IR absorption frequencies.
Caption: Key functional groups and their IR frequencies.
A Comparative Guide to Analytical Methods for Ethyl (3-formyl-1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key analytical techniques for the characterization and quantification of ethyl (3-formyl-1H-indol-2-yl)acetate. The selection of an appropriate analytical method is critical for ensuring the quality, stability, and performance of pharmaceutical ingredients and formulations. This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, supported by comparative data and visualizations to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of indole derivatives like this compound.
This protocol is based on established methods for the analysis of indole-3-carbaldehyde derivatives and other indole compounds in pharmaceutical contexts.[1][2][3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile (ACN) and water (with 0.1% formic acid or phosphoric acid for pH adjustment and improved peak shape). A typical starting point is a 50:50 (v/v) mixture of ACN and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of similar indole aldehydes, a detection wavelength in the range of 254 nm to 300 nm is expected to provide good sensitivity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol or acetonitrile to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.
The following table summarizes typical performance characteristics for an HPLC method for indole derivatives, which would need to be established during method validation.[4][5][6][7]
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Retention Time | 3 - 10 min (method dependent) |
For increased separation efficiency, especially for complex mixtures, Ultra-High-Performance Liquid Chromatography (UPLC) can be employed. UPLC utilizes columns with smaller particle sizes (< 2 µm) and higher pressures to achieve faster analysis times and better resolution.[8]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization may be necessary to improve volatility and thermal stability, although direct analysis might be possible.
This protocol is a general guideline for the analysis of indole derivatives.[9]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Split or splitless, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like ethyl acetate or dichloromethane. If derivatization is required, silylation using agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) can be performed to increase volatility.
The mass spectrum would be expected to show a molecular ion peak (M+) and characteristic fragmentation patterns of the indole and ethyl acetate moieties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. Both ¹H and ¹³C NMR would provide detailed information about the molecular structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.
-
Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR. For more detailed structural analysis, 2D NMR experiments like COSY, HSQC, and HMBC can be performed.
Based on spectral data for similar indole structures, the following proton signals can be anticipated:[10][11][12][13]
-
Indole NH: A broad singlet typically downfield (> 8.0 ppm).
-
Formyl CHO: A singlet around 9.5-10.5 ppm.
-
Aromatic Protons: Multiplets in the range of 7.0-8.0 ppm.
-
Acetate CH₂: A singlet or multiplet around 4.0-4.5 ppm.
-
Ethyl CH₂: A quartet around 4.1-4.3 ppm.
-
Ethyl CH₃: A triplet around 1.2-1.4 ppm.
-
Carbonyl (Ester): ~170 ppm.
-
Carbonyl (Aldehyde): ~185 ppm.
-
Indole and Aromatic Carbons: 110-140 ppm.
-
Acetate CH₂: ~60-65 ppm.
-
Ethyl CH₂: ~61 ppm.
-
Ethyl CH₃: ~14 ppm.
Comparative Summary of Analytical Methods
| Feature | HPLC | GC-MS | NMR Spectroscopy |
| Primary Application | Quantification, Purity | Identification, Quantification (volatile compounds) | Structural Elucidation, Purity |
| Sample Volatility | Not required | Required (or derivatization) | Not required |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) |
| Quantification | Excellent | Good | Good (with internal standard) |
| Structural Information | Limited (Retention Time, UV) | Good (Mass Spectrum) | Excellent (Detailed Structure) |
| Sample Throughput | High | Medium | Low |
| Instrumentation Cost | Moderate | High | Very High |
| Solvent Consumption | High | Low | Low |
Visualizations of Experimental Workflows
Caption: Workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis.
Caption: Workflow for NMR analysis.
References
- 1. flore.unifi.it [flore.unifi.it]
- 2. 1H-Indole-3-carboxaldehyde | SIELC Technologies [sielc.com]
- 3. Quantitative Determination of Indole-3 Carboxyaldehyde in Aqueous Extracts of Cotton Bracts by HPLC [agris.fao.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. longdom.org [longdom.org]
- 6. The validation of analytical methods for drug substances and drug products in UK pharmaceutical laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wjarr.com [wjarr.com]
- 8. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jmaterenvironsci.com [jmaterenvironsci.com]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 12. preprints.org [preprints.org]
- 13. rsc.org [rsc.org]
A Comparative Spectroscopic Analysis of Ethyl (3-formyl-1H-indol-2-yl)acetate and Ethyl (2-formyl-1H-indol-3-yl)acetate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectral Signatures of Two Key Indole Isomers
In the landscape of pharmaceutical research and organic synthesis, the precise characterization of molecular structures is paramount. Indole derivatives, in particular, form the backbone of numerous biologically active compounds, making the unambiguous identification of their isomeric forms a critical step in drug discovery and development. This guide provides a comparative analysis of the spectral data for two closely related indole isomers: ethyl (3-formyl-1H-indol-2-yl)acetate and ethyl (2-formyl-1H-indol-3-yl)acetate. Understanding their distinct spectroscopic fingerprints is essential for researchers working with these and similar molecular scaffolds.
Molecular Structures
The subtle difference in the placement of the formyl and ethyl acetate substituents on the indole ring gives rise to distinct electronic environments, which are reflected in their spectral data.
A Comparative Guide to the Analytical Characterization of Ethyl (3-formyl-1H-indol-2-yl)acetate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for ethyl (3-formyl-1H-indol-2-yl)acetate, a key intermediate in synthetic organic chemistry and drug discovery. Due to the limited availability of published experimental data for this specific compound, this guide leverages high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data from its close structural isomers and analogs to provide a comprehensive analytical framework.
Introduction to this compound
This compound (CAS: 129410-12-4) is a member of the indole family, a class of heterocyclic compounds prevalent in numerous biologically active molecules. Its structure, featuring a reactive formyl group and an ethyl acetate moiety on the indole scaffold, makes it a versatile building block for the synthesis of more complex pharmaceutical agents. Accurate analytical characterization is crucial for ensuring the purity and structural integrity of this compound in research and development.
Molecular Structure:
Figure 1. Structure of this compound.
High-Resolution Mass Spectrometry (HRMS) Data Comparison
HRMS provides the high-precision mass of a molecule, which is critical for determining its elemental composition. The theoretical monoisotopic mass of this compound (C13H13NO3) is 231.08954 Da. The table below compares the expected mass with experimental data from related compounds.
| Compound | Molecular Formula | Calculated Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Citation |
| This compound | C13H13NO3 | 232.09682 | Data not available | |
| Methyl indole-2-acetate (unformylated precursor) | C11H11NO2 | 190.0868 | 190.0863 | [1] |
| Ethyl 3-formyl-1H-indole-2-carboxylate | C12H11NO3 | 218.0817 | 217.0744 (M⁺) | [2] |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | C19H16N2O5 | 353.1132 | 352.1051 (M⁺) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each atom.
¹H NMR Data
The expected ¹H NMR spectrum of this compound would show characteristic signals for the formyl proton (around 10 ppm), the indole N-H proton (a broad singlet, typically > 8 ppm), aromatic protons, and the ethyl acetate group (a quartet and a triplet).
| Compound | Key ¹H NMR Signals (δ ppm) | Solvent | Citation |
| Ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | 11.84 (amide proton), 8.86 (azomethine proton), 2.51 (methyl group) | - | [3] |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | 9.18 (s, 1H, NH), 8.31 (d, 2H), 7.85 (d, 2H), 7.64 (d, 1H), 7.45-7.34 (m, 2H), 7.19 (m, 1H), 4.11 (q, 2H), 3.76 (s, 2H), 1.23 (t, 3H) | CDCl₃ | |
| Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 10.8 (s, 1H, NH), 7.2 (d, 1H, Ar), 6.8 (s, 1H, Ar), 6.6 (d, 1H, Ar), 4.0 (q, 2H, -CH₂), 3.7 (s, 3H, -OCH₃), 3.4 (s, -CH₂), 2.3 (s, 3H, CH₃), 1.3 (t, 3H, CH₃) | DMSO-d₆ | [4] |
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Compound | Key ¹³C NMR Signals (δ ppm) | Solvent | Citation |
| Methyl indole-2-acetate (unformylated precursor) | 170.7 (C=O), 136.0, 130.1, 127.9, 121.5, 119.8, 119.5, 110.5, 101.6 (indole ring), 52.1 (OCH₃), 33.4 (CH₂) | CDCl₃ | [1] |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | 186.46, 170.80, 149.62, 144.18, 136.83, 131.36, 129.69, 128.16, 127.29, 123.72, 121.30, 121.13, 117.51, 112.44, 61.23, 31.16, 14.17 | CDCl₃ | |
| Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 171 (C=O ester), 152, 133, 129, 128, 110, 109, 103, 99 (aromatic C), 59 (-CH₂ of ethyl), 55 (-OCH₃), 29 (-CH₂), 14 (CH₃ of ethyl), 11 (CH₃ in indole) | DMSO-d₆ | [4] |
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are expected for the N-H, C=O (ester and aldehyde), and C-O bonds.
| Compound | Key IR Frequencies (cm⁻¹) | Citation |
| Methyl 2-(3-formyl-1H-indol-2-yl)acetate | 1721 (conjugated ester C=O), 1632 (conjugated aldehyde C=O) | [1] |
| Ethyl 3-formyl-1H-indole-2-carboxylate | 1723, 1635, 1576, 1533 | [2] |
| Ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate | 3322 (N-H), 2934 (C-H), 1722 (C=O ester), 1616, 1598, 1522 (aromatic and nitro groups) | |
| Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate | 3317 (N-H), 2975-3002 (aromatic C-H), 2833-2924 (aliphatic C-H), 1728 (C=O ester) | [4] |
Experimental Protocols
The following are generalized protocols for the analytical characterization of indole derivatives based on common laboratory practices.
High-Resolution Mass Spectrometry (HRMS)
HRMS analysis is typically performed using an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
Figure 2. General workflow for HRMS analysis.
-
Sample Preparation: A small amount of the sample (typically < 1 mg) is dissolved in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive Orbitrap or Agilent 6545 Q-TOF) is used.
-
Ionization: Electrospray ionization (ESI) is commonly used for indole derivatives, typically in positive ion mode to observe [M+H]⁺ or [M+Na]⁺ adducts.
-
Data Acquisition: Data is acquired over a relevant mass range (e.g., m/z 100-1000) with high resolution (> 60,000).
-
Data Analysis: The acquired data is processed to determine the accurate mass of the parent ion, which is then used to calculate the elemental composition.
NMR Spectroscopy
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer.
Figure 3. General workflow for NMR analysis.
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker Avance) is used.
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} NMR spectra.
-
Data Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS. Coupling constants (J) are reported in Hertz (Hz).
IR Spectroscopy
IR spectra are typically recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Instrumentation: An FTIR spectrometer (e.g., PerkinElmer Spectrum Two) is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The vibrational frequencies of the key functional groups are identified and reported in wavenumbers (cm⁻¹).
Conclusion
References
Safety Operating Guide
Proper Disposal of Ethyl (3-formyl-1H-indol-2-yl)acetate: A Comprehensive Guide for Laboratory Professionals
For Immediate Reference: The primary recommended disposal method for ethyl (3-formyl-1H-indol-2-yl)acetate is incineration. This compound, identified as an irritant, requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals must follow federally and locally regulated procedures for chemical waste.
This guide provides a detailed, step-by-step operational plan for the safe disposal of this compound, including essential safety measures and waste handling procedures.
Safety and Handling Prerequisites
Before beginning any disposal process, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this chemical is an irritant that may cause allergic skin reactions and serious eye irritation. The toxicological properties of this compound have not been fully investigated, demanding a cautious approach.
Personal Protective Equipment (PPE)
A comprehensive range of personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles |
| Hand Protection | Chemical-resistant gloves (heavy rubber or otherwise impervious) |
| Body Protection | Protective clothing, lab coat |
| Foot Protection | Chemical-resistant boots |
| Respiratory | Appropriate respirator |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed waste disposal facility.[1]
Step 1: Preparation
-
Ensure all necessary PPE is worn correctly.
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Have a spill kit readily available.
Step 2: Dissolution
-
Carefully dissolve or mix the this compound waste with a suitable combustible solvent.
-
The choice of solvent should be compatible with the chemical and the incinerator's requirements.
Step 3: Waste Collection and Storage
-
Transfer the dissolved chemical waste into a designated, properly labeled, and sealed container for hazardous chemical waste.
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials.[1]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and incineration.
-
The incineration must be carried out in a regulated chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[1]
Important Considerations:
-
Always observe all federal, state, and local environmental regulations regarding chemical waste disposal.[1]
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
Accidental Release Measures
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.
-
Wear Appropriate PPE: Don the full range of prescribed PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
Containment: For solid material, carefully scoop it up. For liquid spills, absorb the material with an inert substance.
-
Collection: Place the contained waste into a suitable, sealed container for disposal.[1]
-
Decontamination: Thoroughly wash the spill area after the material has been collected.[1]
-
Personal Hygiene: If there is any skin contact, wash the affected area immediately with plenty of water.[1]
Disposal Workflow Diagram
Caption: Disposal Workflow for this compound
References
Essential Safety and Logistics for Handling Ethyl (3-formyl-1H-indol-2-yl)acetate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling, Operation, and Disposal
Hazard Information
| Property | Value | Source |
| CAS Number | 129410-12-4 | [1][2][3] |
| Molecular Formula | C13H13NO3 | [1] |
| Molecular Weight | 231.25 | [1] |
| Known Hazards | Irritant, May cause an allergic skin reaction, Causes serious eye irritation | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling ethyl (3-formyl-1H-indol-2-yl)acetate. The following table outlines the recommended PPE based on general guidelines for handling chemical irritants.
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Safety goggles should provide a snug fit to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing[4][5]. |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling a wide range of chemicals[6]. Regularly inspect gloves for any signs of degradation or perforation before use. Change gloves frequently and immediately if contaminated. |
| Body | Laboratory Coat | A long-sleeved, knee-length lab coat is essential to protect the skin from potential splashes[7]. |
| Respiratory | Use in a well-ventilated area or fume hood | Work should be conducted in a certified chemical fume hood to minimize inhalation of any potential vapors or dust[7][8]. If a fume hood is not available, ensure the area is extremely well-ventilated. For situations with a higher risk of aerosol generation, a respirator may be necessary[4][6]. |
| Feet | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills[7]. |
Operational Plan: Handling and Storage Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
| Procedure | Step-by-Step Guidance |
| General Handling | 1. Always work in a well-ventilated area, preferably within a certified chemical fume hood[7][8]. 2. Avoid direct contact with the chemical. Use appropriate PPE at all times[9]. 3. Prevent the formation of dust or aerosols. 4. Use the smallest quantity of the chemical necessary for the experiment. 5. Wash hands thoroughly with soap and water after handling, even if gloves were worn[10]. |
| Storage | 1. Store in a tightly sealed, properly labeled container[8]. 2. Keep in a cool, dry, and well-ventilated area away from incompatible materials. 3. Store below eye level to minimize the risk of spills to the face and eyes[7]. |
| Transport | When moving the chemical within the laboratory, use a secondary container to prevent spills in case the primary container breaks. |
Disposal Plan
All chemical waste must be disposed of in accordance with institutional and local regulations. Chemical waste is regulated by the Environmental Protection Agency (EPA) and cannot be disposed of in regular trash or down the sewer system[11].
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect any solid waste contaminated with the chemical in a designated, properly labeled hazardous waste container. 2. The container must be clearly marked with "Hazardous Waste" and the full chemical name[11]. |
| Liquid Waste | 1. Collect all liquid waste containing the chemical in a sealed, leak-proof, and compatible waste container. 2. Label the container with "Hazardous Waste" and a complete list of its contents with approximate concentrations[11]. |
| Contaminated PPE | 1. Dispose of all used gloves, disposable lab coats, and other contaminated materials as hazardous waste. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
| Emergency | First Aid and Spill Response Protocol |
| Eye Contact | 1. Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an eyewash station[12][13]. 2. Hold the eyelids open to ensure thorough rinsing. 3. Remove contact lenses if present and easy to do so[12]. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove any contaminated clothing[14]. 2. Wash the affected skin area thoroughly with soap and water for at least 15 minutes[15]. 3. Seek medical attention if irritation persists or develops. |
| Inhalation | 1. Move the affected individual to fresh air immediately. 2. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
| Minor Spill | 1. Alert others in the immediate area. 2. Wear appropriate PPE, including gloves, goggles, and a lab coat. 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). 4. Collect the absorbed material into a designated hazardous waste container. 5. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately. 2. Alert your supervisor and institutional safety office. 3. Prevent others from entering the area. 4. Await the arrival of trained emergency personnel. |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. 129410-12-4|Ethyl 2-(3-formyl-1H-indol-2-yl)acetate|BLD Pharm [bldpharm.com]
- 3. This compound | 129410-12-4 [amp.chemicalbook.com]
- 4. trimaco.com [trimaco.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. falseguridad.com [falseguridad.com]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehss.syr.edu [ehss.syr.edu]
- 9. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 10. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 11. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 13. CCOHS: First Aid for Chemical Exposures [ccohs.ca]
- 14. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
